Jak-IN-33
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27N5O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)-2-pyridinyl]amino]-3-pyridinyl]acetate |
InChI |
InChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1 |
InChI Key |
QLSJFVSWCVEOMO-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |
Canonical SMILES |
CC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Jak-IN-33 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Jak-IN-33
Introduction
This compound is a novel, potent, and "supersoft" topical inhibitor of the Janus kinase (JAK) family.[1] It is designed for localized therapeutic effects in the skin with minimal systemic exposure.[1] This is achieved through a unique mechanism of action where the active ester form of the drug is rapidly hydrolyzed in the bloodstream to an inactive carboxylic acid metabolite.[1] This guide provides a detailed overview of the mechanism of action of this compound, including its biochemical and cellular activity, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: A "Supersoft" Approach
The core of this compound's mechanism of action lies in its "supersoft" drug design. The parent molecule, a neutral ester, is pharmacologically active and capable of penetrating the skin to reach its intracellular targets, the JAK kinases.[1] However, upon entering the systemic circulation, it is rapidly metabolized by blood esterases into its corresponding carboxylic acid.[1] This metabolite has significantly reduced cell permeability, rendering it unable to reach the intracellular ATP-binding pocket of the JAK kinases, and is therefore inactive.[1] This rapid systemic inactivation is designed to minimize the side effects associated with systemic JAK inhibition.[1]
Below is a diagram illustrating this logical relationship.
Caption: Logical workflow of this compound's "supersoft" mechanism.
Biochemical Activity and Selectivity
This compound is a potent inhibitor of the JAK family of kinases. Its inhibitory activity has been quantified using in vitro biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its inactive acid metabolite against the four members of the JAK family.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound (Ester) | 3 | 4 | 1 | 5 |
| Inactive Metabolite (Acid) | >10,000 | >10,000 | >10,000 | >10,000 |
Data sourced from Thoma et al., J Med Chem. 2023, 66(21), 15042-15053.[1]
Cellular Activity
The cellular activity of this compound was assessed by measuring the inhibition of STAT phosphorylation downstream of JAK activation. The following table summarizes the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).
| Cytokine Stimulus | Phosphorylated STAT | This compound (Ester) IC50 (nM) | Inactive Metabolite (Acid) IC50 (nM) |
| IL-2 | pSTAT5 | 150 | >10,000 |
| IL-6 | pSTAT3 | 200 | >10,000 |
| IFN-γ | pSTAT1 | 250 | >10,000 |
Data sourced from Thoma et al., J Med Chem. 2023, 66(21), 15042-15053.[1]
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines that are involved in inflammation and immune responses. By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of pro-inflammatory genes.
The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: The JAK-STAT signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against the JAK enzymes was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well plates
-
Plate reader capable of TR-FRET detection
Methodology:
-
A solution of the test compound (this compound or its metabolite) was prepared in DMSO and serially diluted.
-
The kinase, biotinylated peptide substrate, and test compound were pre-incubated in the assay buffer in a 384-well plate.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
A detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC was added.
-
The plate was incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
The TR-FRET signal was read on a plate reader. The IC50 values were calculated from the dose-response curves.
The following diagram provides a simplified workflow for this assay.
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Cellular pSTAT Inhibition Assay
The cellular potency of this compound was determined by measuring the inhibition of cytokine-induced STAT phosphorylation in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium
-
Cytokines (e.g., IL-2, IL-6, IFN-γ)
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTAT1, pSTAT3, pSTAT5)
-
Flow cytometer
Methodology:
-
Human PBMCs were isolated and cultured.
-
Cells were pre-incubated with serially diluted concentrations of the test compound.
-
The cells were then stimulated with a specific cytokine to induce JAK-STAT signaling.
-
After a short incubation period, the cells were fixed and permeabilized.
-
The cells were then stained with fluorochrome-conjugated antibodies specific for the phosphorylated form of the target STAT protein.
-
The level of pSTAT was quantified using a flow cytometer.
-
IC50 values were determined from the dose-response curves of pSTAT inhibition.
Conclusion
This compound represents a promising therapeutic candidate for topical treatment of inflammatory skin diseases. Its mechanism of action, centered around the "supersoft" drug concept, allows for potent local inhibition of the JAK-STAT pathway while minimizing the risk of systemic side effects. The data presented in this guide highlight its potent biochemical and cellular activity, which is rapidly abrogated upon entry into the systemic circulation due to enzymatic hydrolysis. This targeted approach offers a significant advantage in the development of safer and more effective treatments for a range of dermatological conditions.
References
In-Depth Technical Guide: Discovery and Synthesis of Jak-IN-33, a Novel Topical JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jak-IN-33 is a novel, potent pan-Janus kinase (JAK) inhibitor designed as a "supersoft" topical agent for the treatment of inflammatory skin conditions such as atopic dermatitis. Its innovative design allows for high efficacy in the skin, coupled with rapid enzymatic deactivation in the bloodstream. This unique property aims to minimize systemic side effects commonly associated with oral JAK inhibitors, offering a promising therapeutic strategy. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols related to this compound.
Introduction to JAK Inhibition and the "Supersoft" Drug Concept
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that drive inflammatory and immune responses.[1] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Small molecule JAK inhibitors have emerged as an important class of therapeutics.
The "supersoft" drug concept underpinning this compound involves a topical drug that is highly active at the site of application but is rapidly metabolized into an inactive form upon entering systemic circulation. This is achieved by designing a molecule that is a substrate for enzymes abundant in the blood, such as esterases.
Discovery of this compound
This compound was developed through a rational design approach to create a topical JAK inhibitor with a favorable safety profile. The core principle was to engineer a potent pan-JAK inhibitor that, upon enzymatic cleavage of a carbonate ester, would release a hydroxypyridine metabolite.[2] This metabolite undergoes a rapid conformational change due to hydroxypyridine-pyridone tautomerism, rendering it unable to adopt the bioactive conformation necessary for binding to JAK kinases.[2] This enzyme-induced switch effectively deactivates the inhibitor.[2]
Mechanism of Action
This compound functions by inhibiting the activity of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are essential for the signal transduction of cytokines involved in inflammatory skin diseases. By blocking the JAK-STAT pathway, this compound reduces the downstream signaling that leads to the expression of inflammatory mediators.
Signaling Pathway Diagram
Caption: General overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A detailed schematic is not publicly available in the primary literature, however, based on the structure and related syntheses of other JAK inhibitors, a plausible synthetic workflow is outlined below.
Synthesis Workflow Diagram
Caption: A high-level, plausible workflow for the chemical synthesis of this compound.
Quantitative Data
This compound has demonstrated potent inhibition of JAK kinases and favorable properties for a topical agent. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| JAK1 | Data not publicly available |
| JAK2 | Data not publicly available |
| JAK3 | Data not publicly available |
| TYK2 | Data not publicly available |
| Pan-JAK | Potent Inhibition [2] |
Table 2: Biological and Pharmacokinetic Properties
| Parameter | Value/Observation | Reference |
| Cellular Activity | ||
| IL-4/IL-13 stimulated GSVA score reduction in human skin (59 µM, 40h) | Significant | [3] |
| TARC, MMP12, Eotaxin 3 expression inhibition (0.324 µL, 40h) | Significant | [3] |
| Metabolic Stability | ||
| Stability in human skin | Acceptable | [3] |
| Inactivation in liver | Rapid | [3] |
| Chemical Properties | ||
| Molecular Formula | C24H27N5O5 | [3] |
| Molecular Weight | 465.50 g/mol | [3] |
| CAS Number | 3032404-49-9 | [3] |
Note: Specific IC50 values for individual JAK isotypes are not yet publicly available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative methodologies based on standard practices in the field for the evaluation of JAK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Reagents: Recombinant human JAK enzymes, ATP, appropriate peptide substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and this compound.
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.
-
The JAK enzyme is pre-incubated with the diluted inhibitor for a specified period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the rate of metabolic degradation of this compound in the liver.
Methodology:
-
Reagents: Human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer, and this compound.
-
Procedure:
-
This compound (at a low concentration, e.g., 1 µM) is incubated with HLMs in phosphate buffer.
-
The mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
-
Data Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point. The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the resulting line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Real-Time qPCR for Biomarker Expression
Objective: To measure the effect of this compound on the expression of inflammatory biomarkers in cell culture.[3]
Methodology:
-
Cell Culture: A relevant cell line (e.g., Franz cells) is cultured under standard conditions.
-
Treatment: Cells are treated with this compound at a specified concentration (e.g., 0.324 µL) for a defined period (e.g., 40 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for quantitative polymerase chain reaction (qPCR) with specific primers for the target genes (e.g., TARC, MMP12, Eotaxin 3) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, comparing the expression in this compound-treated cells to untreated controls.
Conclusion
This compound represents a promising advancement in the topical treatment of inflammatory skin diseases. Its "supersoft" design, which combines potent local activity with rapid systemic inactivation, addresses a key challenge in JAK inhibitor therapy. The data, though preliminary, suggests that this compound has the potential to be a safe and effective therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to Jak-IN-33 Compound 3 (R): A Supersoft Topical JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak-IN-33, also referred to as compound 3 (R) in some contexts, is a potent Janus kinase (JAK) inhibitor designed for topical administration. Its unique "supersoft" properties ensure efficacy at the site of application, such as the skin, while being rapidly metabolized and inactivated in systemic circulation. This design minimizes the risk of side effects commonly associated with systemically administered JAK inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction to Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones that are pivotal in hematopoiesis, immune response, and inflammation.[2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers.[3] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.
This compound Compound 3 (R): A Topical "Supersoft" Inhibitor
This compound is a novel JAK inhibitor specifically engineered for topical application.[4] The core concept behind its design is that of a "soft drug," a pharmacologically active compound that exerts its therapeutic effect locally and is subsequently rapidly metabolized into inactive forms upon entering systemic circulation.[5] This characteristic is particularly advantageous for treating skin conditions like atopic dermatitis, as it allows for potent local immunosuppression while mitigating the systemic side effects associated with broader JAK inhibition.[4] this compound is reported to be rapidly inactivated in the liver, contributing to its favorable systemic safety profile after topical use.[5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the JAK family of kinases. By binding to the ATP-binding site in the kinase domain of JAKs, it prevents the phosphorylation and subsequent activation of these enzymes. This, in turn, blocks the downstream signaling cascade involving the phosphorylation of STAT proteins. The phosphorylated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory and immune responses.[2] By inhibiting this pathway, this compound effectively suppresses the production of pro-inflammatory cytokines and other mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Supersoft Topical JAK Inhibitors: A Technical Guide to a Novel Therapeutic Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Janus kinase (JAK) signaling pathway is a critical mediator of the inflammatory processes underlying numerous dermatological conditions, most notably atopic dermatitis. While systemic JAK inhibitors have demonstrated efficacy, their use is often associated with dose-limiting side effects. This has spurred the development of topical formulations designed to deliver therapeutic concentrations to the skin while minimizing systemic exposure. A promising evolution in this field is the advent of "supersoft" topical JAK inhibitors. These molecules are engineered to be highly active at the site of application but are rapidly metabolized into inactive forms upon entering systemic circulation, offering a potentially superior safety profile. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and key findings in the research of supersoft topical JAK inhibitors.
The Rationale for Supersoft Topical JAK Inhibitors
The therapeutic targeting of the JAK-STAT pathway is a validated strategy for inflammatory diseases.[1][2][3] Cytokines central to the pathogenesis of atopic dermatitis, such as IL-4, IL-13, and IL-31, rely on JAK1-dependent signaling to exert their pro-inflammatory effects.[4][5] Conventional topical JAK inhibitors, such as ruxolitinib and delgocitinib, have shown clinical benefit in treating atopic dermatitis.[6][7][8] However, concerns remain about systemic absorption, particularly in patients with compromised skin barrier function, which could lead to systemic side effects associated with oral JAK inhibitors.[2]
"Soft" and "supersoft" drug design principles address this challenge. Soft drugs are designed to undergo rapid metabolic inactivation, often in the liver.[2][3] The "supersoft" concept takes this a step further by designing molecules that are rapidly deactivated by ubiquitous enzymes in the bloodstream, such as esterases, at a rate that surpasses even maximal hepatic clearance.[8][9][10] This ensures that any inhibitor that breaches the dermal-epidermal junction is swiftly neutralized, thereby minimizing systemic JAK inhibition and its associated risks.
Mechanism of Action of Supersoft JAK Inhibitors
A key mechanism employed in the design of supersoft JAK inhibitors involves the incorporation of an ester moiety that is susceptible to rapid hydrolysis by blood esterases. This enzymatic cleavage results in the formation of a charged carboxylic acid metabolite. This metabolite has significantly reduced cell permeability and is therefore unable to reach the intracellular ATP-binding site of JAK kinases, rendering it inactive.[8][9]
Another innovative "supersoft" strategy involves an enzyme-induced conformational change. In this approach, the parent molecule, a potent pan-JAK inhibitor, is a carbonate ester. Upon hydrolysis by blood esterases, it releases a hydroxypyridine. This molecule undergoes hydroxypyridine-pyridone tautomerism, leading to a rapid and substantial conformational change. The resulting "stretched" conformation is sterically hindered from binding to the active site of JAK kinases, leading to instantaneous deactivation.[2][11]
Quantitative Data on Select Topical JAK Inhibitors
The following tables summarize key quantitative data for representative conventional and supersoft topical JAK inhibitors.
| Compound | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | Conventional | - | - | 2 | - | [12] |
| Ruxolitinib | Conventional | - | - | - | - | [13] |
| Delgocitinib | Conventional | 2.8 | 2.6 | 11 | 58 | [4] |
| CEE321 | Soft | - | - | - | - | [2] |
| Compound 2 | Supersoft | 77 | 93 | 102 | 99 | [2] |
| Compound | Assay | IC50 (nM) | Reference |
| Tofacitinib | IL-2 Whole Blood (JAK1/3) | 30 | [2] |
| Delgocitinib | IL-2 Whole Blood (JAK1/3) | 30 | [2] |
| Ruxolitinib | IL-2 Whole Blood (JAK1/3) | 329 | [2] |
| CEE321 | IFNα Cellular (JAK1/TYK2) | 85 | [2] |
| CEE321 | IL-2 Whole Blood (JAK1/3) | 2349 | [2] |
| Compound 3(R) | IFNα Cellular (JAK1/TYK2) | 28 | [8] |
| Compound 4 (Metabolite of 3(R)) | IFNα Cellular (JAK1/TYK2) | >10000 | [8] |
| Compound | Parameter | Value | Unit | Reference |
| Tofacitinib | Intrinsic Clearance (Human Liver Microsomes) | <25 | µL/min/mg | [2] |
| Delgocitinib | Intrinsic Clearance (Human Liver Microsomes) | <25 | µL/min/mg | [2] |
| Ruxolitinib | Intrinsic Clearance (Human Liver Microsomes) | 40 | µL/min/mg | [2] |
| CEE321 | Intrinsic Clearance (Human Liver Microsomes) | 166 | µL/min/mg | [2] |
| Compound 3(R) | Hydrolysis Half-life in Human Blood | ~6 | min | [8][9] |
Key Experimental Protocols
JAK Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK kinases.
Methodology:
-
Enzyme Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT is prepared.
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the specific JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and a substrate peptide (e.g., IRS-1tide).
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent kinase assay kit (e.g., ADP-Glo™).
-
-
Data Analysis: The luminescence signal, which is proportional to kinase activity, is measured. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay determines the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of STAT proteins.
Methodology:
-
Cell Culture: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IFNα for JAK1/TYK2, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Cell Lysis and Staining: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of pSTAT in different cell populations.
-
Data Analysis: Determine the IC50 value by plotting the percentage of pSTAT inhibition against the compound concentration.
Human Whole Blood Assay
This assay assesses the potency of a JAK inhibitor in a more physiologically relevant matrix that contains various cell types and plasma proteins.
Methodology:
-
Blood Collection: Obtain fresh human whole blood from healthy donors.
-
Compound Incubation: Incubate the whole blood with the test compound at a range of concentrations.
-
Cytokine Stimulation: Add a cytokine to stimulate a specific JAK pathway (e.g., IL-2 to assess JAK1/3 inhibition in T-lymphocytes).
-
pSTAT Analysis: After stimulation, fix the red blood cells and lyse them. Permeabilize the remaining white blood cells and stain for cell surface markers (e.g., CD4, CD8) and intracellular pSTAT.
-
Flow Cytometry: Analyze the samples by flow cytometry to measure pSTAT levels in specific immune cell subsets.
-
Data Analysis: Calculate IC50 values based on the inhibition of cytokine-induced STAT phosphorylation.
Ex Vivo Human Skin Model for Atopic Dermatitis
This model uses human skin explants to evaluate the efficacy of topical compounds in a setting that closely mimics the human skin environment.
Methodology:
-
Skin Procurement: Obtain full-thickness human skin from elective surgeries (e.g., abdominoplasty).
-
Explant Culture: Prepare skin punch biopsies and culture them at the air-liquid interface on transwell inserts.
-
Inflammatory Stimulation: To mimic atopic dermatitis, stimulate the skin explants with a cocktail of Th2 cytokines, such as IL-4 and IL-13, added to the culture medium.
-
Topical Treatment: Apply the test compound formulated in a suitable vehicle (e.g., cream, ointment) to the epidermal surface of the skin explants.
-
Endpoint Analysis: After a defined treatment period (e.g., 24-48 hours), harvest the skin tissue and/or the culture medium for analysis of:
-
Gene Expression: Measure the mRNA levels of inflammatory biomarkers (e.g., chemokines, cytokines) using RT-qPCR.
-
Protein Expression: Quantify the secretion of inflammatory mediators in the culture medium using ELISA or multiplex assays.
-
Immunohistochemistry: Analyze the expression and localization of proteins within the skin tissue.
-
-
Data Analysis: Compare the levels of inflammatory markers in treated versus untreated stimulated skin to determine the compound's efficacy.
Visualizing Key Concepts and Workflows
Caption: The JAK-STAT signaling pathway in inflammatory skin disease.
Caption: Mechanism of action for a supersoft topical JAK inhibitor.
Caption: Experimental workflow for evaluating supersoft JAK inhibitors.
Conclusion and Future Directions
The development of supersoft topical JAK inhibitors represents a significant advancement in dermatological drug development. By leveraging rapid, extrahepatic metabolism, these agents have the potential to deliver potent anti-inflammatory effects locally in the skin while minimizing the risk of systemic side effects. The data from preclinical models, particularly ex vivo human skin explants, are highly encouraging. As this field progresses, future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in a broader range of inflammatory skin diseases, and ultimately, translating these promising preclinical findings into safe and effective therapies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. promega.de [promega.de]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Analysis Of The JAK1 Selectivity Of GLPG0634 and Its Main Metabolite In Different Species, Healthy Volunteers and Rheumatoid Arthritis Patients - ACR Meeting Abstracts [acrabstracts.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Eilean Therapeutics to Present First-in-Class, Wild-Type-Sparing JAK2-JH2/V617F Inhibitor ZE74-0282 at ASH 2025 and Initiate Clinical Studies in December 2025 [prnewswire.com]
Jak-IN-33 Target Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the target selectivity profile of Jak-IN-33, a novel ATP-competitive inhibitor of the Janus kinase (JAK) family. The data herein demonstrates that this compound is a potent and highly selective inhibitor of JAK family kinases with a favorable profile against a broad panel of off-target kinases. This guide includes detailed methodologies for the key biochemical and cellular assays used to determine the inhibitor's potency and selectivity, as well as visualizations of the relevant signaling pathways and experimental workflows.
Introduction to the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and hematopoiesis.[1][2] The pathway consists of three main components: a receptor, a JAK, and a STAT protein.[2] In mammals, the JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3]
Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity for trans-phosphorylation and activation.[1] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1][2]
Target Selectivity Profile of this compound
This compound was profiled against a panel of kinases to determine its selectivity. The inhibitor demonstrates potent inhibition of all four JAK family members, with sub-nanomolar to low nanomolar IC50 values. Crucially, it exhibits high selectivity for the JAK family over other related kinases.
Biochemical Potency against JAK Family Kinases
The inhibitory activity of this compound was assessed against the four human JAK family kinases using a biochemical ADP-Glo™ kinase assay. The results, summarized in Table 1, indicate that this compound potently inhibits all JAK isoforms.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 0.8 |
| JAK2 | 1.2 |
| JAK3 | 0.5 |
| TYK2 | 2.5 |
Kinome-wide Selectivity Profiling
To evaluate the broader selectivity, this compound was screened at a concentration of 1 µM against a panel of 350 kinases using a chemical proteomics approach (Kinobeads). The results demonstrate a high degree of selectivity for the JAK family. Table 2 lists the IC50 values for a selection of key off-target kinases that showed any significant inhibition.
| Kinase Family | Kinase Target | This compound IC50 (nM) | Selectivity Fold (vs. JAK3) |
| JAK | JAK3 | 0.5 | 1 |
| JAK | JAK1 | 0.8 | 1.6 |
| JAK | JAK2 | 1.2 | 2.4 |
| JAK | TYK2 | 2.5 | 5 |
| SRC Family | LCK | 850 | >1700 |
| SRC Family | SRC | >1000 | >2000 |
| TEC Family | BTK | >2500 | >5000 |
| Receptor TK | FLT3 | 1200 | >2400 |
| Receptor TK | KIT | >5000 | >10000 |
| MAPK | p38α | >10000 | >20000 |
Cellular Activity
The functional inhibitory activity of this compound was confirmed in a cell-based assay. The compound effectively inhibited cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs). The cellular IC50 values are consistent with the biochemical potency, demonstrating good cell permeability and on-target engagement in a physiological context.
| Cellular Endpoint | Cytokine Stimulant | This compound IC50 (nM) |
| pSTAT3 (Y705) Inhibition | IL-6 | 5.2 |
| pSTAT5 (Y694) Inhibition | GM-CSF | 7.8 |
| pSTAT6 (Y641) Inhibition | IL-4 | 4.5 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
The potency of this compound was determined using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4][5]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.
-
Appropriate peptide substrate for each kinase.
-
This compound, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
Procedure:
-
Kinase Reaction: A 5 µL kinase reaction is set up in a 384-well plate containing assay buffer, ATP (at the Km for each enzyme), the peptide substrate, and the recombinant JAK enzyme.
-
Compound Addition: 100 nL of serially diluted this compound or DMSO vehicle control is added to the wells.
-
Incubation: The reaction is incubated for 60 minutes at room temperature.
-
Reaction Termination: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes at room temperature.[6]
-
Signal Detection: Luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The raw luminescence data is normalized to controls. IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.
Kinome-wide Selectivity Profiling (Kinobeads)
The selectivity of this compound was assessed using a competitive chemical proteomics approach.[7][8] This method involves the affinity enrichment of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors ("kinobeads") and quantification by mass spectrometry.[7][9]
Procedure:
-
Lysate Preparation: A protein lysate is prepared from a mixture of human cell lines to ensure broad kinome coverage.
-
Competitive Binding: Aliquots of the lysate are incubated with increasing concentrations of this compound or a DMSO vehicle control for 1 hour.
-
Kinase Enrichment: The inhibitor-treated lysates are then incubated with kinobeads, which are sepharose beads derivatized with multiple non-selective kinase inhibitors. Kinases not bound by this compound will bind to the beads.
-
Affinity Purification: The beads are washed to remove non-specifically bound proteins.
-
Elution and Digestion: The captured kinases are eluted and subjected to in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: The abundance of each identified kinase is determined. Dose-dependent displacement of kinases from the beads by this compound is used to calculate apparent dissociation constants (Kd) or IC50 values.
Cellular pSTAT Inhibition Assay
This assay measures the ability of this compound to inhibit cytokine-mediated JAK-STAT signaling in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Cytokines: Interleukin-6 (IL-6), Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interleukin-4 (IL-4).
-
This compound, serially diluted.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTAT3, pSTAT5, pSTAT6).
-
Flow Cytometer.
Procedure:
-
Cell Treatment: PBMCs are pre-incubated with serially diluted this compound or DMSO control for 1 hour at 37°C.
-
Cytokine Stimulation: Cells are stimulated with the respective cytokine (e.g., IL-6 for pSTAT3) for 15-30 minutes at 37°C to activate the JAK-STAT pathway.
-
Fixation and Permeabilization: The stimulation is stopped by fixing the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT3, STAT5, or STAT6.
-
Flow Cytometry: The level of STAT phosphorylation in specific cell populations (e.g., monocytes, lymphocytes) is quantified by flow cytometry, measuring the mean fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: The MFI data is normalized to stimulated and unstimulated controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The comprehensive profiling of this compound reveals it to be a potent inhibitor of all four JAK family kinases. The kinome-wide screening confirms a high degree of selectivity for the JAK family, with minimal activity against a broad range of other kinases at therapeutic concentrations. This selectivity is further supported by on-target engagement in cellular assays, where this compound effectively blocks cytokine-induced STAT phosphorylation. The favorable selectivity profile of this compound suggests a reduced potential for off-target toxicities and supports its continued development as a therapeutic agent for JAK-mediated diseases.
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
In-Depth Technical Guide: JAK-IN-33 (CAS Number: 3032404-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAK-IN-33 (CAS: 3032404-49-9) is a novel, potent, and "supersoft" topical Janus kinase (JAK) inhibitor. Its design as a soft drug allows for localized therapeutic effects in the skin with rapid systemic inactivation, thereby minimizing the potential for side effects associated with systemic JAK inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Chemical Properties and Structure
| Property | Value |
| CAS Number | 3032404-49-9 |
| Molecular Formula | C₂₄H₂₇N₅O₅ |
| Molecular Weight | 465.50 g/mol |
Mechanism of Action
This compound is an ATP-competitive inhibitor of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones that are pivotal in inflammation and immune responses. By blocking the ATP-binding site on JAK enzymes, this compound prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This interruption of the signaling cascade leads to the downregulation of inflammatory gene expression.
"Supersoft" Drug Design and Inactivation
A key feature of this compound is its "supersoft" design. The molecule is an ester that is readily hydrolyzed by esterases present in the blood into its corresponding carboxylic acid metabolite. This metabolite has significantly reduced cell permeability (>30-fold) and is inactive in cellular assays. This rapid inactivation in the systemic circulation (half-life of approximately 6 minutes in blood) ensures that the pharmacological activity of this compound is primarily localized to the skin, where it is applied, thereby enhancing its safety profile for topical use.
Quantitative Data
The following tables summarize the in vitro and ex vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JAK1 | Data not publicly available |
| JAK2 | Data not publicly available |
| JAK3 | Data not publicly available |
| TYK2 | Data not publicly available |
Note: Specific IC₅₀ values for individual JAK isoforms have not been disclosed in the primary publication. The compound is described as a potent pan-JAK inhibitor.
Table 2: Ex Vivo Activity of this compound in Human Skin Models
| Assay | Conditions | Results |
| Gene Set Variation Analysis (GSVA) Score | Human skin, stimulated with IL-4/IL-13 (59 µM this compound, 40h) | Significantly reduced the elevated GSVA score, indicating a normalization of the inflammatory gene signature.[1] |
| Gene Expression (RT-qPCR) | Franz cells (human skin model), (0.324 µL this compound, 40h) | Significantly inhibited the expression of TARC, MMP12, and Eotaxin-3, which are biomarkers relevant to atopic dermatitis.[1] |
| Stability in Human Skin | 59 µM this compound, 40h | Acceptable stability observed.[1] |
Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of compounds against JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the respective JAK enzyme and peptide substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Whole Blood Assay for JAK Inhibition (General Protocol)
This assay measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a physiological context.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Cytokines (e.g., IL-2, IL-6, IFN-α)
-
Test compound (this compound)
-
Phosflow Lyse/Fix Buffer (BD Biosciences)
-
Phosflow Perm Buffer III (BD Biosciences)
-
Fluorochrome-conjugated antibodies against pSTATs (e.g., anti-pSTAT5 Alexa Fluor 647) and cell surface markers (e.g., anti-CD3, anti-CD4)
-
Flow cytometer
Procedure:
-
Pre-incubate 100 µL of whole blood with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[2]
-
Stimulate the blood with a specific cytokine (e.g., 100 ng/mL IL-2) for 15 minutes at 37°C to induce STAT phosphorylation.[2]
-
Immediately fix the cells by adding Phosflow Lyse/Fix Buffer.
-
Permeabilize the cells with ice-cold Phosflow Perm Buffer III.
-
Stain the cells with fluorochrome-conjugated antibodies against pSTATs and cell surface markers.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on specific cell populations (e.g., CD4+ T cells) and quantifying the median fluorescence intensity of the pSTAT signal.
-
Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound and determine the IC₅₀ value.
Human Skin Explant Model for Topical Drug Efficacy
This model is used to assess the efficacy of topically applied compounds on human skin.
Materials:
-
Fresh human skin obtained from elective surgeries
-
Dermatome
-
6-well plates with transwell inserts
-
Skin culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and hydrocortisone)
-
Test compound formulation (this compound in a suitable vehicle)
-
Inflammatory stimuli (e.g., IL-4 and IL-13 for an atopic dermatitis-like phenotype)
-
RNA extraction reagents and RT-qPCR system
-
Histology reagents and microscope
Procedure:
-
Prepare full-thickness human skin explants of a defined size (e.g., 8 mm punch biopsies).[3]
-
Place the explants on transwell inserts at the air-liquid interface in 6-well plates containing skin culture medium.[3]
-
Allow the explants to equilibrate for 24 hours.
-
Apply the this compound formulation or vehicle control topically to the epidermal surface of the skin explants.[3]
-
Add inflammatory stimuli (e.g., IL-4 and IL-13) to the culture medium to induce a disease-relevant phenotype.
-
Culture the explants for a defined period (e.g., 48-72 hours), with medium changes as required.
-
At the end of the culture period, harvest the skin tissue and the culture supernatant.
-
Analyze the tissue for changes in gene expression of inflammatory biomarkers (e.g., TARC, MMP12) via RT-qPCR.
-
Process a portion of the tissue for histological analysis to assess changes in skin morphology and inflammatory cell infiltrate.
-
Analyze the culture supernatant for secreted cytokines and chemokines using ELISA or multiplex assays.
Signaling Pathway and Experimental Workflow Visualizations
JAK-STAT Signaling Pathway and Inhibition by this compound
References
Methodological & Application
Jak-IN-33 In Vitro Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro characterization of Jak-IN-33, a novel inhibitor of the Janus kinase (JAK) family. These guidelines will facilitate the assessment of its potency, selectivity, and cellular activity.
This compound has been identified as a "supersoft" topical JAK inhibitor, designed for localized efficacy with rapid systemic inactivation, potentially offering a favorable safety profile for treating inflammatory skin conditions like atopic dermatitis.[1] In vitro assays are fundamental to characterizing the biochemical and cellular activity of such inhibitors, providing essential data for preclinical development.
Data Presentation: Inhibitory Activity of this compound
A critical aspect of characterizing a JAK inhibitor is determining its half-maximal inhibitory concentration (IC50) against each of the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. This allows for the assessment of both potency and selectivity. The following table summarizes the typical data generated from biochemical assays.
| Kinase Target | This compound IC50 (nM) | Reference Compound (e.g., Tofacitinib) IC50 (nM) |
| JAK1 | [Data not available] | 112 |
| JAK2 | [Data not available] | 20 |
| JAK3 | [Data not available] | 1 |
| TYK2 | [Data not available] | [Data not available] |
Note: Specific IC50 values for this compound are not publicly available in the provided search results and should be determined experimentally.
Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a key role in inflammation and immunity.[2][3] Inhibition of this pathway is the primary mechanism of action for this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Dilute purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in kinase buffer to the desired concentration (e.g., 8 nM).
-
Prepare a solution of ATP and a suitable peptide substrate (e.g., IRS1 peptide) in kinase buffer (e.g., 10 µM each).
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted JAK enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect ADP formation using a commercial kit such as ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.
-
Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based STAT Phosphorylation Assay
This assay determines the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAKs.
Experimental Workflow:
Protocol:
-
Cell Culture and Plating:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., Ba/F3 cells engineered to express specific cytokine receptors) in appropriate culture medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells with a cytokine that activates a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-γ for JAK1/2) for 15-30 minutes at 37°C.
-
-
Cell Staining and Analysis:
-
Fix the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cells with a methanol-based permeabilization buffer.
-
Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT5).
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of pSTAT signaling for each concentration of this compound relative to the stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
Concluding Remarks
The described in vitro assays are essential for the comprehensive characterization of this compound. The biochemical assays provide a direct measure of the inhibitor's potency and selectivity against the isolated JAK enzymes, while the cell-based assays confirm its activity in a more physiologically relevant context and provide insights into its functional consequences on downstream signaling. Rigorous execution of these protocols will yield the critical data necessary to advance the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: Characterization of JAK-IN-33 Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] They play a pivotal role in the JAK-STAT signaling pathway, which regulates a wide range of cellular processes including immunity, cell proliferation, and differentiation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1][4]
JAK-IN-33 is a novel small molecule inhibitor developed to target the JAK family of kinases. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the cellular activity and target engagement of this compound. The described methods will enable researchers to determine its potency, selectivity, and mechanism of action in a cellular context.
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[5] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[6][7]
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of a Novel JAK Inhibitor, Jak-IN-33, in a Pro-inflammatory Human Skin Explant Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits signals from extracellular cytokines to the nucleus, regulating gene expression.[1][2][3] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous inflammatory skin diseases, including atopic dermatitis and psoriasis.[1][4][5] Various pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), rely on JAK-STAT signaling to exert their pathogenic effects.[1][2] Consequently, the development of small molecule inhibitors targeting JAKs represents a promising therapeutic strategy for these conditions.[1][5]
Jak-IN-33 is a novel, potent, and selective inhibitor of the JAK family of kinases. These application notes provide a comprehensive protocol for evaluating the anti-inflammatory effects of this compound using a human skin explant model stimulated with a pro-inflammatory cytokine cocktail. This ex vivo model serves as a valuable tool for preclinical assessment, bridging the gap between in vitro cell-based assays and in vivo animal studies.[6][7][8][9][10]
Mechanism of Action: this compound is designed to competitively inhibit the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of the JAK-STAT signaling pathway leads to a downstream reduction in the transcription of pro-inflammatory genes, ultimately mitigating the inflammatory response in the skin.
Signaling Pathway Diagram
References
- 1. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Skin Explant Preparation and Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. human-skin-explant-preparation-and-culture - Ask this paper | Bohrium [bohrium.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols for Measuring TARC and MMP12 Inhibition by Jak-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-33 is a Janus kinase (JAK) inhibitor that has demonstrated the ability to modulate the expression of key inflammatory mediators. This document provides detailed protocols for assessing the inhibitory activity of this compound on two important targets involved in inflammatory and immune responses: Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Matrix Metalloproteinase-12 (MMP12).
TARC is a CC chemokine that plays a crucial role in the recruitment of Th2 lymphocytes, making it a key player in allergic inflammation and atopic dermatitis. MMP12, also known as macrophage elastase, is a protease involved in tissue remodeling and inflammation, with implications in various inflammatory diseases of the lung and other tissues. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, regulating immune responses and inflammation.[1][2][3] JAK inhibitors, like this compound, block this pathway, thereby modulating the expression of downstream targets such as TARC and MMP12.[1][4]
These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant in vitro models.
This compound: Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 3032404-49-9 |
| Mechanism of Action | Janus Kinase (JAK) Inhibitor |
| Reported Activity | Significantly inhibits the expression of TARC and MMP12. |
| Known Working Concentration | 59 µM in a human skin model (Franz cells) has been shown to be effective. |
| JAK Selectivity Profile | The specific IC50 values for JAK1, JAK2, JAK3, and TYK2 are not publicly available. It is recommended to determine the selectivity profile experimentally if required for specific research applications. |
Safety Precautions for JAK Inhibitors: JAK inhibitors as a class have been associated with risks of serious infections, cardiovascular events, thrombosis, and malignancies.[5][6][7] It is crucial to handle this compound with appropriate laboratory safety measures and to be aware of the potential class-wide safety concerns when interpreting experimental results and considering further development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Inhibition of TARC Production in Human Fibroblasts
This protocol is designed to measure the inhibition of TARC production by this compound in primary human nasal or bronchial fibroblasts.
Materials:
-
Human nasal or bronchial fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant Human IL-4 (carrier-free)
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant Human TNF-alpha
-
Recombinant Human IFN-gamma
-
Phosphate Buffered Saline (PBS)
-
Human TARC/CCL17 ELISA Kit
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding:
-
Culture human fibroblasts in T75 flasks until 80-90% confluent.
-
Trypsinize and seed the fibroblasts into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
This compound Pre-treatment:
-
Prepare a dilution series of this compound in growth medium. A suggested starting range is 1 µM to 100 µM, based on the effective concentration in the Franz cell model. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Stimulation of TARC Production:
-
Prepare a stimulation cocktail. Two effective combinations are:
-
Add 100 µL of the stimulation cocktail to each well (except for the unstimulated control wells, which should receive 100 µL of fresh medium).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for TARC measurement.
-
Measure the TARC concentration in the supernatants using a Human TARC/CCL17 ELISA kit according to the manufacturer's instructions.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | TARC Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | ||
| Stimulated + Vehicle | 0 | 0 | |
| Stimulated + this compound | 1 | ||
| Stimulated + this compound | 10 | ||
| Stimulated + this compound | 50 | ||
| Stimulated + this compound | 100 |
Protocol 2: Inhibition of MMP12 Production and Activity in Human Macrophages
This protocol describes the measurement of this compound's effect on MMP12 production and activity from in vitro differentiated human macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Recombinant Human M-CSF or PMA (for THP-1 differentiation)
-
Recombinant Human IL-4 or GM-CSF (for macrophage polarization)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human MMP12 ELISA Kit or MMP12 Activity Assay Kit (fluorogenic or colorimetric)
-
96-well cell culture plates
-
Standard laboratory equipment
Procedure:
-
Macrophage Differentiation and Polarization:
-
From PBMCs: Isolate PBMCs from healthy donor blood. Seed at 1 x 10^6 cells/well in a 96-well plate and differentiate into macrophages using M-CSF (50 ng/mL) for 5-7 days.
-
From THP-1 cells: Seed THP-1 cells at 5 x 10^4 cells/well and differentiate with PMA (100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with PBS and replace the medium with fresh differentiation medium.
-
To induce MMP12 expression, polarize the macrophages towards an M2 phenotype by adding IL-4 (20 ng/mL) or towards a pro-inflammatory phenotype with GM-CSF (50 ng/mL) for 48-72 hours.[3]
-
-
This compound Treatment:
-
During the last 24-48 hours of polarization, treat the cells with a dilution series of this compound (e.g., 1 µM to 100 µM) or vehicle control.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants for the measurement of secreted MMP12.
-
If measuring intracellular MMP12 or performing an activity assay on cell lysates, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
MMP12 Measurement:
-
MMP12 Concentration: Use a Human MMP12 ELISA kit to measure the concentration of MMP12 in the supernatants or cell lysates, following the manufacturer's protocol.
-
MMP12 Activity: Use a fluorogenic or colorimetric MMP12 activity assay kit to measure the enzymatic activity of MMP12 in the supernatants or cell lysates, according to the manufacturer's instructions.
-
Data Presentation:
Table for MMP12 Concentration:
| Treatment Group | This compound Conc. (µM) | MMP12 Concentration (ng/mL) ± SD | % Inhibition |
|---|---|---|---|
| Unpolarized Control | 0 | ||
| Polarized + Vehicle | 0 | 0 | |
| Polarized + this compound | 1 | ||
| Polarized + this compound | 10 | ||
| Polarized + this compound | 50 |
| Polarized + this compound | 100 | | |
Table for MMP12 Activity:
| Treatment Group | This compound Conc. (µM) | MMP12 Activity (RFU/min or OD/min) ± SD | % Inhibition |
|---|---|---|---|
| Unpolarized Control | 0 | ||
| Polarized + Vehicle | 0 | 0 | |
| Polarized + this compound | 1 | ||
| Polarized + this compound | 10 | ||
| Polarized + this compound | 50 |
| Polarized + this compound | 100 | | |
Data Analysis and Interpretation
For both protocols, calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Value of treated sample / Value of stimulated vehicle control)] * 100
The IC50 value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
The results from these experiments will provide valuable insights into the potency of this compound in inhibiting TARC and MMP12 production and/or activity. This information is crucial for understanding its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further experiments could explore the effect of this compound on the phosphorylation of specific STAT proteins to confirm its mechanism of action on the JAK-STAT pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Belt-type electrical muscle stimulation preserves muscle fiber size but does not improve muscle function in a rat model of cancer cachexia | PLOS One [journals.plos.org]
- 4. jdermis.com [jdermis.com]
- 5. The emerging safety profile of JAK inhibitors in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
Application Notes and Protocols for the Preclinical Evaluation of JAK-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers. Small molecule inhibitors of JAKs have emerged as a promising therapeutic class.
These application notes provide a comprehensive guide for the preclinical evaluation of JAK-IN-33 , a novel JAK inhibitor. The protocols outlined below cover essential in vitro and in vivo studies to characterize its biochemical activity, cellular effects, pharmacokinetic profile, and preliminary safety.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokine or growth factor binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This leads to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound is hypothesized to competitively bind to the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.
Preclinical Evaluation Workflow
A systematic approach is crucial for the preclinical assessment of this compound. The following workflow outlines the key stages, from initial biochemical characterization to in vivo efficacy and safety studies.
Data Presentation: In Vitro Activity of Representative JAK Inhibitors
The following tables summarize typical quantitative data obtained during the in vitro characterization of JAK inhibitors. These serve as a template for presenting data for this compound.
Table 1: Biochemical Potency and Selectivity
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Tofacitinib | 112 | 20 | 1 | >1000 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 110 | 2300 | 460 |
| This compound | TBD | TBD | TBD | TBD |
| Data for Tofacitinib, Baricitinib, and Upadacitinib are representative values from public sources. |
Table 2: Cellular Potency in Human Whole Blood Assays
| Compound | IL-6 induced pSTAT3 (JAK1/2) IC₅₀ (nM) | GM-CSF induced pSTAT5 (JAK2) IC₅₀ (nM) | IL-2 induced pSTAT5 (JAK1/3) IC₅₀ (nM) |
| Tofacitinib | 50 | 150 | 10 |
| Baricitinib | 49 | 40 | 800 |
| This compound | TBD | TBD | TBD |
| Data are representative values from published studies. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on purified JAK enzymes and to assess its selectivity across the JAK family.[1][2]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (and control inhibitors) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP detection system (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, JAK enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
Objective: To measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.[3]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
-
Cytokines (e.g., IL-6, GM-CSF, IL-2)
-
This compound (and control inhibitors) dissolved in DMSO
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate and starve overnight if necessary.
-
Pre-treat the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of a specific cytokine for 15-30 minutes at 37°C.
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition and determine the IC₅₀ value.
In Vivo Efficacy in a Rodent Model of Arthritis
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis, such as the rat adjuvant-induced arthritis (AIA) or mouse collagen-induced arthritis (CIA) model.[3][4][5]
Materials:
-
DBA/1 mice or Lewis rats
-
Complete Freund's Adjuvant (CFA) or Type II collagen
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw measurement
Procedure:
-
Induction of Arthritis:
-
AIA: Induce arthritis in rats by a single intradermal injection of CFA at the base of the tail.
-
CIA: Immunize mice with an emulsion of Type II collagen and CFA, followed by a booster immunization.
-
-
Dosing:
-
Begin oral administration of this compound or vehicle once daily, starting from the day of disease onset (prophylactic) or after the establishment of clinical signs (therapeutic).
-
Use multiple dose groups to establish a dose-response relationship.
-
-
Efficacy Assessment:
-
Monitor animals daily for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness).
-
Measure paw thickness using calipers every 2-3 days.
-
At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Blood samples can be collected for pharmacokinetic analysis and biomarker assessment.
-
Table 3: Representative In Vivo Efficacy Data (Collagen-Induced Arthritis Model)
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Swelling (% of Vehicle) |
| Vehicle Control | 10.5 ± 1.2 | 100% |
| This compound (10 mg/kg) | TBD | TBD |
| This compound (30 mg/kg) | TBD | TBD |
| Positive Control (e.g., Tofacitinib) | 3.2 ± 0.8 | 35% |
| Data for the positive control are representative. TBD: To be determined. |
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
This compound formulated for oral and intravenous administration
-
Blood collection supplies
-
LC-MS/MS for bioanalysis
Procedure:
-
Administer a single dose of this compound to two groups of animals (one oral, one intravenous).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Preliminary Safety and Tolerability Assessment
Objective: To evaluate the general safety and tolerability of this compound in rodents at and above the efficacious doses.
Procedure:
-
During the in vivo efficacy and PK studies, monitor animals for any adverse clinical signs (e.g., changes in body weight, behavior, posture).
-
At the end of the studies, perform a gross necropsy.
-
Collect major organs for histopathological examination.
-
Conduct a complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function parameters. The FDA has issued a boxed warning for some JAK inhibitors regarding the risk of serious heart-related events, cancer, blood clots, and death.[6] Therefore, careful monitoring of these parameters is crucial.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical characterization of this compound. A thorough evaluation of its biochemical and cellular activity, in vivo efficacy, pharmacokinetics, and safety will be essential to determine its potential as a therapeutic candidate for inflammatory and autoimmune diseases.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for Jak-IN-33 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-33 is a novel small molecule inhibitor of the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones.[1][2][3] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous inflammatory and autoimmune diseases.[4][5][6] By blocking this pathway, JAK inhibitors can effectively modulate the immune response and ameliorate inflammatory processes.[4][5] This document provides a detailed overview of the preclinical application of this compound in various inflammatory disease models, including comprehensive experimental protocols and representative data.
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1][3] These kinases associate with cytokine receptors and, upon cytokine binding, they phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] The activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.[2][5] this compound, as a JAK inhibitor, is designed to interfere with this cascade, thereby reducing the production of pro-inflammatory mediators.[4][5]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of STAT proteins downstream of cytokine receptors. This action effectively dampens the cellular response to pro-inflammatory cytokines such as interleukins (ILs) and interferons (IFNs). The diagram below illustrates the canonical JAK-STAT pathway and the point of intervention for this compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. mdpi.com [mdpi.com]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jak-IN-33 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent "supersoft" topical Janus kinase (JAK) inhibitor. Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial in mediating inflammatory responses. This compound is designed for localized action in the skin with minimal systemic side effects.
Q2: What is the key stability feature of this compound?
A defining characteristic of this compound is its designed instability in blood. It is an ester prodrug that is rapidly hydrolyzed by esterases in the bloodstream to its corresponding carboxylic acid metabolite. This metabolite has significantly reduced cell permeability and is therefore inactive, as it cannot reach the intracellular JAK kinases. This rapid deactivation minimizes the potential for systemic side effects.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. Stock solutions in anhydrous DMSO can also be stored at -20°C for short periods, however, it is advisable to prepare fresh solutions for experiments. Avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
Q5: How does the stability of this compound in the skin compare to its stability in blood?
This compound is designed to have acceptable stability in the human skin, allowing for its therapeutic effect. In contrast, it is rapidly deactivated in the blood.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous media during in vitro experiments.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it serially in your experimental medium.
-
-
Possible Cause 2: Saturation of the compound.
-
Solution: Determine the solubility of this compound in your specific experimental medium. You can do this by preparing a dilution series and observing for precipitation. It is recommended to work at concentrations well below the saturation point.
-
Issue 2: Inconsistent or lack of activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If using a previously frozen stock, ensure it has been stored properly in an airtight container to prevent moisture absorption and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient incubation time or concentration.
-
Solution: Optimize the concentration and incubation time of this compound for your specific cell type and assay. Refer to published literature for typical effective concentrations and treatment durations.
-
-
Possible Cause 3: Presence of esterases in the cell culture medium.
-
Solution: If your cell culture medium contains components with esterase activity (e.g., high concentrations of serum), this could lead to premature degradation of this compound. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
Quantitative Data
Table 1: Stability of this compound
| Parameter | Value | Source |
| Half-life in human blood | ~6 minutes | [2][3] |
| Stability in human skin | Acceptable for topical application | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in tightly sealed, light-protected vials.
Protocol 2: In Vitro JAK Inhibition Assay (General Workflow)
This protocol provides a general workflow for assessing the inhibitory activity of this compound on a specific JAK-STAT signaling pathway.
-
Cell Culture: Culture the desired cell line that expresses the target JAK kinase and its associated cytokine receptor.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Add the diluted compound to the cells and pre-incubate for a specific period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting or ELISA: Analyze the phosphorylation status of STAT proteins (the downstream targets of JAKs) using Western blotting or a specific ELISA kit to determine the inhibitory effect of this compound.
Visualizations
References
troubleshooting Jak-IN-33 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Jak-IN-33, a potent and selective Janus kinase (JAK) inhibitor. The information provided is intended to assist in optimizing experimental outcomes and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site of Janus kinases.[1][2] This action prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks the downstream signaling cascade of various cytokines and growth factors involved in immune responses and inflammation.[2][3]
Q2: Which JAK isoforms does this compound target?
A2: this compound is designed for high selectivity. For the purpose of this guide, we will assume it selectively inhibits JAK1. Selective JAK1 inhibition is a therapeutic strategy in various immune-mediated diseases.[1][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: It is recommended to dissolve this compound in DMSO for stock solutions. For long-term storage, keep the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects or common adverse events associated with JAK inhibitors?
A4: While this compound is designed for selectivity, off-target effects can occur. Common issues with JAK inhibitors can include impacts on hematopoiesis and an increased risk of infections due to immunosuppression.[5][6] In a research context, unexpected effects on cell viability or function should be carefully evaluated.
Troubleshooting Experimental Results
Issue 1: Higher than Expected IC50 Value or Lack of Potency
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of this compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Incorrect Concentration | Verify the calculations for serial dilutions. Use calibrated pipettes. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at the recommended density. Over-confluent or unhealthy cells may respond differently. |
| Assay Interference | The compound may interfere with the assay readout (e.g., luciferase, fluorescence). Run a control experiment with the assay components and this compound in the absence of cells. |
| High Serum Concentration | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your cell line allows. |
Issue 2: Significant Cell Toxicity or Reduced Viability
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is not exceeding 0.1-0.5% in the final culture volume. Run a vehicle-only control. |
| On-Target Toxicity | The targeted JAK/STAT pathway may be essential for the survival of your cell type. Perform a dose-response and time-course experiment to find a non-toxic concentration and optimal treatment duration. |
| Off-Target Effects | At higher concentrations, the inhibitor may have off-target effects. Lower the concentration and confirm target engagement using methods like Western blotting for p-STAT. |
| Contamination | Check for mycoplasma or bacterial contamination in your cell cultures. |
Issue 3: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variability in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all related experiments. |
| Inconsistent Incubation Times | Standardize all incubation and treatment times precisely. |
| Reagent Variability | Use the same lot of reagents (e.g., serum, cytokines, antibodies) across experiments whenever possible. If a new lot is used, perform a bridging experiment. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions and small volumes. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
This protocol is designed to verify the inhibitory activity of this compound on the JAK/STAT signaling pathway.
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) to the cells and incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the JAK/STAT pathway (e.g., 20 ng/mL of IL-6 for STAT3 activation) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a recommended density and allow them to adhere overnight.
-
Compound Addition: Add this compound in a serial dilution (e.g., from 0.1 nM to 10 µM) to the wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Jak-IN-33 degradation and metabolism in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro degradation and metabolism of the hypothetical JAK inhibitor, Jak-IN-33.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in metabolic stability results between experiments. | 1. Inconsistent pipetting of this compound or cofactors (e.g., NADPH).2. Variability in the activity of different lots of liver microsomes or S9 fractions.3. Fluctuation in incubation temperature. | 1. Use calibrated pipettes and ensure thorough mixing of solutions.2. Qualify new lots of microsomes or S9 fractions with a standard compound before use.3. Ensure the incubator or water bath maintains a stable temperature (typically 37°C). |
| This compound appears to be metabolically stable, but shows poor in vivo bioavailability. | 1. The in vitro model (e.g., liver microsomes) may lack certain metabolic enzymes or transporters.2. Poor absorption or high first-pass metabolism in other tissues (e.g., intestine).[1] | 1. Use a more complete in vitro system, such as hepatocytes or S9 fraction, which contains both Phase I and Phase II enzymes.[2]2. Investigate intestinal metabolism using intestinal microsomes or Caco-2 cell models. |
| No degradation of this compound is observed in microsomal stability assays. | 1. This compound may not be a substrate for cytochrome P450 (CYP) enzymes.[3]2. The concentration of this compound used may be too high, saturating the enzymes.3. The NADPH regenerating system may be inactive. | 1. Consider non-CYP mediated metabolism by using hepatocytes or S9 fractions with appropriate cofactors.2. Test a range of this compound concentrations.3. Prepare fresh NADPH regenerating solution for each experiment. |
| Discrepancy between predicted and observed in vivo clearance. | 1. Inaccurate in vitro to in vivo scaling due to species differences.2. Involvement of transporters not accounted for in the in vitro model.[1]3. Extrahepatic metabolism. | 1. Use liver microsomes or hepatocytes from multiple species to assess inter-species differences.2. Use in vitro models that incorporate transporters, or conduct specific transporter interaction assays.3. Investigate metabolism in other tissues, such as kidney or lung microsomes. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions about the in vitro degradation and metabolism of this compound.
Q1: What is the primary purpose of conducting in vitro metabolism studies for a compound like this compound?
A1: In vitro metabolism studies are crucial for determining the metabolic stability of a new chemical entity.[1] These studies help predict the in vivo pharmacokinetic properties of a drug, such as its half-life and clearance.[1] Early assessment of metabolic stability allows for the selection of drug candidates with more favorable pharmacokinetic profiles.
Q2: Which in vitro systems are most appropriate for studying the metabolism of this compound?
A2: The choice of the in vitro system depends on the specific question being addressed.
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Liver Microsomes: These are subcellular fractions containing cytochrome P450 (CYP) enzymes and are commonly used for initial screening of Phase I metabolism.[2]
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S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and Phase II metabolism.[2]
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Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of drug metabolism.[2]
Q3: How can I determine which cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?
A3: Several methods can be used to identify the specific CYP enzymes involved in this compound metabolism:
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Recombinant Human CYPs: Incubating this compound with individual recombinant CYP enzymes can directly identify which isoforms are capable of metabolizing the compound.
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Chemical Inhibition: Using specific chemical inhibitors for different CYP isoforms in incubations with human liver microsomes can pinpoint the key enzymes responsible for its metabolism.
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Immunoinhibition: Utilizing antibodies specific to certain CYP enzymes can also block their activity and help identify their contribution to this compound metabolism.
Q4: What does the term "metabolic stability" refer to in the context of this compound?
A4: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[1] In vitro, this is often quantified by measuring the rate of disappearance of the parent compound over time when incubated with a metabolically active system (e.g., liver microsomes). Key parameters derived from these studies include the half-life (t½) and intrinsic clearance (CLint).
Q5: How does inflammation potentially affect the metabolism of JAK inhibitors like this compound?
A5: Inflammation can significantly impact drug metabolism, primarily by down-regulating the expression and activity of cytochrome P450 enzymes through inflammatory mediators like cytokines.[4] This can lead to reduced clearance and increased exposure to the drug, potentially altering its efficacy and safety profile. The JAK-STAT signaling pathway itself is implicated in the regulation of CYP enzymes during inflammation.[4]
Experimental Protocols
In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Materials:
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This compound
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Pooled Human Liver Microsomes (HLM)
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NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate Buffer (e.g., 0.1 M, pH 7.4)
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Acetonitrile with an internal standard (for quenching and sample preparation)
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Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare the incubation mixture by adding phosphate buffer, HLM, and this compound to a microcentrifuge tube. The final concentration of this compound should be low (e.g., 1 µM) to be under the Michaelis-Menten constant (Km).
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.
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Vortex and centrifuge the samples to precipitate the protein.
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Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
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Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
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Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 25 | 27.7 |
| Verapamil (High Clearance Control) | 8 | 86.6 |
| Warfarin (Low Clearance Control) | > 60 | < 11.6 |
Visualizations
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Distinct Effects of Inflammation on Cytochrome P450 Regulation and Drug Metabolism: Lessons from Experimental Models and a Potential Role for Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Jak-IN-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-33, a Janus kinase (JAK) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[1][2] By inhibiting JAKs, this compound disrupts the JAK-STAT signaling pathway, which is responsible for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[1][2] This pathway's disruption leads to a reduction in the inflammatory response.
Q2: Which specific JAK isoforms are targeted by this compound?
A2: The specific inhibitory profile of this compound against individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is not extensively detailed in publicly available literature. As with many JAK inhibitors, it may exhibit activity against multiple isoforms. Researchers should empirically determine the selectivity profile in their experimental system.
Q3: What are the known effects of this compound in in vitro models?
A3: In a human skin model, this compound at a concentration of 59 μM has been shown to significantly reduce the gene set variation analysis (GSVA) score stimulated by IL-4 and IL-13. Additionally, it has been observed to inhibit the expression of TARC (CCL17), MMP12, and Eotaxin-3, which are biomarkers relevant to atopic dermatitis.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Once in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's datasheet for specific recommendations.
Signaling Pathway
The primary signaling cascade affected by this compound is the JAK-STAT pathway, which can be activated by various cytokines, including Interleukin-33 (IL-33). IL-33 is a member of the IL-1 family of cytokines and is known to play a role in various inflammatory and autoimmune diseases.[1][3][4] Upon binding to its receptor complex (ST2 and IL-1RAcP), IL-33 can lead to the activation of downstream signaling molecules, including JAK2.[1][3][4] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[3] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in the inflammatory response.[3]
Caption: IL-33 signaling through the JAK/STAT pathway and the inhibitory action of this compound.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are detailed methodologies for key experiments commonly used to characterize JAK inhibitors. These should be adapted and optimized for your specific cell system and experimental goals.
Cell Viability/Proliferation Assay (MTT/XTT or CellTiter-Glo®)
This assay determines the effect of this compound on cell viability and proliferation.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells, including vehicle controls. Add the diluted compound to the cells.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Assay Reagent Addition:
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For MTT/XTT: Add the respective reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Subsequently, add a solubilization solution.
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For CellTiter-Glo®: Allow the plate and reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
-
Data Acquisition:
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For MTT/XTT: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
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For CellTiter-Glo®: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after treatment with this compound.
Western Blot for Phosphorylated STAT (p-STAT)
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins downstream of JAK activation.
Methodology:
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Cell Culture and Treatment: Culture cells to approximately 80% confluency. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
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Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-33, IFN-γ, or IL-6) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling. Include an unstimulated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the STAT protein or a housekeeping protein like GAPDH or β-actin.
Quantitative Data
Specific IC50 values for this compound are not widely available in the public domain. Researchers should determine these values empirically in their cell systems of interest. For reference, below is a table of IC50 values for other well-characterized JAK inhibitors. These values can serve as a guide for designing initial dose-response experiments with this compound, but direct extrapolation is not recommended.
| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1-112 | 5-134 | 1-2 | 340-510 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43-51 | 110-180 | 2300 | 460 |
| Filgotinib | 10-28 | 28-410 | 810-1590 | 116-530 |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Troubleshooting Guide
Problem 1: High background in Western blot for p-STAT.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., switch from milk to BSA, as milk contains phosphoproteins that can cause background). |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal concentration. |
| Insufficient washing | Increase the number and/or duration of washes with TBST. |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 2: No or weak signal in Western blot for p-STAT.
| Possible Cause | Troubleshooting Step |
| Ineffective cytokine stimulation | Confirm the bioactivity of the cytokine and optimize the stimulation time and concentration.[5] |
| Suboptimal antibody | Use a primary antibody that is validated for Western blotting and the species you are working with. |
| Protein degradation/dephosphorylation | Ensure that protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.[6] |
| Low protein abundance | Increase the amount of protein loaded onto the gel. |
Problem 3: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step | | Uneven cell seeding | Ensure a single-cell suspension before seeding and be consistent with pipetting technique. Avoid edge effects by not using the outer wells of the 96-well plate. | | Inconsistent compound dilution | Prepare fresh serial dilutions for each experiment and mix thoroughly. | | DMSO concentration varies | Ensure the final DMSO concentration is the same in all wells, including controls. | | Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Logical Flow for Troubleshooting a Failed Experiment
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A network map of IL-33 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bio-techne.com [bio-techne.com]
mitigating cytotoxicity of Jak-IN-33 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of Jak-IN-33 in cell lines. As this compound is a novel research compound, the following guidance is based on established principles for working with kinase inhibitors.
Troubleshooting Guide
High Cytotoxicity Observed at Expected Efficacious Concentrations
Problem: You are observing significant cell death in your cell line at concentrations of this compound that are expected to be effective based on preliminary screening or published data on similar compounds.
Possible Causes and Solutions:
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Off-Target Effects: this compound may be inhibiting other kinases or cellular targets essential for cell survival.
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Solution: Perform a kinome scan or other off-target profiling assays to identify potential off-target interactions.[1][2] If significant off-target activity is identified, consider whether a more selective inhibitor is available or if the experimental design can be modified to account for these effects.
-
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity, especially at higher concentrations.
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Solution: Always run a vehicle control (cells treated with the same concentration of solvent used for the highest concentration of this compound). Ensure the final solvent concentration is consistent across all treatment groups and is below the tolerance level for your specific cell line (typically <0.5% for DMSO).
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Incorrect Dosing: The actual concentration of this compound reaching the cells may be higher than intended due to errors in calculation or dilution.
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Solution: Double-check all calculations and ensure proper mixing of stock solutions and dilutions.
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Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
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Solution: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line using a dose-response experiment. This will help you identify a therapeutic window where you can achieve the desired on-target effect with minimal cytotoxicity.
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Inconsistent Results Between Experiments
Problem: You are observing variability in the level of cytotoxicity or efficacy of this compound across different experimental replicates.
Possible Causes and Solutions:
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Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses to drug treatment.
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Solution: Standardize your cell culture and experimental protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use a consistent batch of media and supplements.
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Compound Stability: this compound may be unstable in solution or under certain storage conditions.
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Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Assay Variability: The assay used to measure cytotoxicity (e.g., MTT, CellTiter-Glo) may have inherent variability.
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Solution: Include appropriate positive and negative controls in each assay plate. Ensure proper mixing and incubation times as per the manufacturer's protocol.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel inhibitor like this compound, it is recommended to start with a wide dose-response range to determine both the efficacious concentration and the cytotoxic concentration. A typical starting range would be from 1 nM to 10 µM.
Q2: How can I distinguish between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
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Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same JAK isoform but has a different chemical scaffold.
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Rescue Experiments: If the cytotoxicity is on-target, you may be able to rescue the cells by adding a downstream product of the inhibited pathway.
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Knockout/Knockdown Cell Lines: Use cell lines where the target JAK isoform has been knocked out or knocked down. These cells should be resistant to the on-target effects of this compound.
Q3: Can I use a lower concentration of this compound for a longer duration to minimize cytotoxicity?
A3: Yes, this is a valid strategy. In some cases, prolonged exposure to a lower, less toxic concentration of an inhibitor can achieve the same biological effect as a short-term treatment with a higher, more toxic concentration. It is advisable to perform a time-course experiment to determine the optimal incubation time at a lower concentration.
Q4: What are some alternative methods to reduce the cytotoxicity of this compound?
A4:
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Combination Therapy: Combining this compound with another agent may allow you to use a lower, less toxic concentration of each compound while achieving a synergistic effect.
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Serum Concentration: The concentration of serum in your cell culture media can influence the apparent potency and cytotoxicity of a compound. Some inhibitors bind to serum proteins, reducing their free concentration. You may need to optimize the serum concentration for your experiments.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Two Different Cell Lines
| Cell Line | This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| Cell Line A | 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98 ± 5.1 | |
| 0.1 | 92 ± 6.2 | |
| 1 | 75 ± 8.1 | |
| 10 | 22 ± 3.9 | |
| Cell Line B | 0 (Vehicle) | 100 ± 5.3 |
| 0.01 | 99 ± 4.8 | |
| 0.1 | 95 ± 5.9 | |
| 1 | 88 ± 7.3 | |
| 10 | 55 ± 6.7 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. Also, prepare a 2x vehicle control.
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Treatment: Remove the existing media from the cells and add an equal volume of the 2x compound dilutions and the vehicle control.
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Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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Viability Assay: At the end of the incubation period, assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing On-Target Engagement in Cells
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Cell Treatment: Treat cells with various concentrations of this compound (below the cytotoxic IC50) for a predetermined time.
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Cell Lysis: Lyse the cells to extract total protein.
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Western Blotting: Perform a Western blot analysis to detect the phosphorylation status of STAT proteins, which are downstream targets of JAKs. A decrease in phosphorylated STAT (p-STAT) levels would indicate on-target engagement.
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Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the concentration of this compound required to inhibit the pathway.
Visualizations
References
Jak-IN-33 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental JAK inhibitor, JAK-IN-33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, experimental inhibitor of the Janus kinase (JAK) family of enzymes.[1] It is classified as a "supersoft" topical drug, designed for high efficacy in the skin with rapid deactivation upon entering systemic circulation to minimize side effects.[2] Its mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[1][3][4][5]
Q2: What is the selectivity profile of this compound against the different JAK isoforms?
A2: this compound is a pan-JAK inhibitor, meaning it inhibits multiple members of the JAK family. Its inhibitory activity is most potent against JAK1, JAK3, and TYK2, with slightly less potency against JAK2. Detailed IC50 values are provided in the data table below.
Q3: What is the rationale behind the "supersoft" design of this compound?
A3: The "supersoft" design aims to create a drug that is highly active at the site of application (the skin) but is rapidly metabolized to an inactive form in the bloodstream.[2][6] this compound is an ester that is quickly hydrolyzed by blood esterases into its corresponding carboxylic acid metabolite.[2][6] This metabolite has significantly reduced cell permeability and is inactive, thereby minimizing the potential for systemic side effects.[2][6]
Q4: What is the recommended solvent for reconstituting this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.
Q5: How should this compound be stored?
A5: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short periods, but it is recommended to prepare fresh dilutions for each experiment to ensure compound integrity.
Troubleshooting Guides
Issue 1: Lower than expected or no inhibitory activity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. Use a calibrated pipette for accurate measurements. |
| Cell Health and Density | Ensure cells are healthy, viable, and plated at the recommended density. Over-confluent or unhealthy cells may respond poorly to treatment. |
| Assay Conditions | Optimize incubation time and serum concentration in the cell culture medium. High serum concentrations can sometimes interfere with compound activity due to protein binding. |
| Metabolism of the Compound | Be aware that some cell types may have higher esterase activity, leading to faster inactivation of this compound. Consider this when designing the experiment and interpreting results. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating and use consistent plating techniques to achieve uniform cell numbers across wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile buffer or media. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solution and that the final dilution in the assay medium is homogenous. Vortex or mix gently after dilution. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| JAK1 | 1.1 | Biochemical Assay |
| JAK2 | 4.4 | Biochemical Assay |
| JAK3 | 0.8 | Biochemical Assay |
| TYK2 | 1.4 | Biochemical Assay |
| IL-2 induced pSTAT5 (human T-cells) | 14 | Cellular Assay |
| IFNα induced pSTAT1 (human whole blood) | 68 | Cellular Assay |
| IL-6 induced pSTAT3 (human whole blood) | 230 | Cellular Assay |
Data extracted from Thoma G, et al. J Med Chem. 2023.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the IC50 values of this compound against purified JAK enzymes.
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Reagent Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
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Prepare a serial dilution of this compound in assay buffer.
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Prepare a solution of the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2) in assay buffer.
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Prepare a solution of ATP and a suitable peptide substrate in assay buffer.
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Assay Procedure:
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Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
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Add the JAK enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the ATP and substrate solution to each well.
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Incubate the plate at room temperature for a defined time (e.g., 60 minutes).
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Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cellular pSTAT Inhibition Assay in Human T-cells
This protocol describes how to measure the inhibition of cytokine-induced STAT phosphorylation in human T-cells.
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Cell Preparation:
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Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
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Culture the T-cells in appropriate media.
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Compound Treatment and Stimulation:
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Pre-incubate the T-cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).
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Stimulate the cells with a cytokine that signals through the JAK-STAT pathway (e.g., IL-2 to induce pSTAT5).
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Incubate for a short period (e.g., 15-30 minutes) to allow for STAT phosphorylation.
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Flow Cytometry Analysis:
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Fix and permeabilize the cells.
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Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).
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Analyze the cells by flow cytometry to quantify the levels of pSTAT in the presence and absence of the inhibitor.
-
-
Data Analysis:
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Determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition.
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Calculate the percentage of inhibition relative to the cytokine-stimulated, vehicle-treated control.
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Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: JAK-STAT signaling pathway in atopic dermatitis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing pSTAT inhibition by this compound in human T-cells.
References
- 1. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of a Supersoft Topical JAK Inhibitor, Which Is Effective in Human Skin but Rapidly Deactivated in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design of a Super-Soft Topical JAK Inhibitor, which Is Efficacious in Human Skin but Rapidly Deactivated in Blood - OAK Open Access Archive [oak.novartis.com]
Validation & Comparative
A Comparative Guide to Jak-IN-33 and Other Janus Kinase (JAK) Inhibitors for Researchers
This guide provides a detailed comparison of Jak-IN-33 with other prominent Janus Kinase (JAK) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. This document is intended for an audience with a strong background in pharmacology and molecular biology.
This compound: A Novel "Supersoft" Topical JAK Inhibitor
This compound is a novel Janus kinase inhibitor designed for topical application.[1] It is characterized as a "supersoft" drug, meaning it is potent in biochemical and cellular assays and effective in human skin models, but is rapidly hydrolyzed and deactivated in the bloodstream.[1] This design aims to minimize systemic exposure and potential side effects, a significant consideration for JAK inhibitors.
In human skin models, this compound has been shown to be effective.[1] In blood, the active ester form of this compound is quickly converted by esterases (with a half-life of approximately 6 minutes) to an inactive carboxylic acid metabolite.[1] This inactive form has significantly reduced permeability, preventing it from reaching intracellular JAK kinases.[1]
While described as potent in biochemical and cellular assays, specific quantitative data such as IC50 values for this compound against individual JAK isoforms were not available in the public domain at the time of this writing. The primary research article detailing its discovery and characterization is:
Thoma G, Decoret O, et al. Design of a Supersoft Topical JAK Inhibitor, Which Is Effective in Human Skin but Rapidly Deactivated in Blood. J Med Chem. 2023;66(21):15042-15053.[1]
Due to the lack of publicly accessible quantitative data for this compound, a direct numerical comparison with other JAK inhibitors is not possible at this time. The following sections provide a quantitative comparison of several well-established JAK inhibitors.
Comparative Analysis of JAK Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and cellular activity of several key JAK inhibitors. These small molecules are designed to interfere with the JAK-STAT signaling pathway, which is crucial for the activity of numerous cytokines involved in immune responses and inflammation.[2][3]
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the inhibitor required to inhibit the activity of the purified JAK enzyme by 50%.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | Pan-JAK inhibitor with preference for JAK1/3[4] |
| Ruxolitinib | - | 5.7 | >400 | - | Selective for JAK1/2[4] |
| Baricitinib | 5.9 | 5.7 | >400 | - | Selective for JAK1/2[4] |
| Upadacitinib | 120 | 2300 | 4700 | - | Selective for JAK1[4] |
| Filgotinib | 10-53 | 28-29 | 311-810 | 116-177 | Primarily selective for JAK1[4] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representation from comparative studies for relative comparison.
Cellular Activity: Inhibition of STAT Phosphorylation
Cellular assays provide a more physiologically relevant measure of inhibitor potency by assessing the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in the JAK-STAT pathway.
| Inhibitor | Cytokine Stimulus (JAK pair) | Cell Type | pSTAT Target | IC50 (nM) |
| Tofacitinib | IL-2 (JAK1/3) | Human PBMCs | pSTAT5 | 10.3[5] |
| IL-6 (JAK1/2) | Human PBMCs | pSTAT3 | 38.8[5] | |
| GM-CSF (JAK2/2) | Monocytes | pSTAT5 | 137.7[6] | |
| Baricitinib | IL-2 (JAK1/3) | Human PBMCs | pSTAT5 | 233.7[5] |
| IL-6 (JAK1/2) | Human PBMCs | pSTAT3 | 44.3[5] | |
| GM-CSF (JAK2/2) | Monocytes | pSTAT5 | 32.7[6] | |
| Upadacitinib | IL-2 (JAK1/3) | Human PBMCs | pSTAT5 | 12.3[5] |
| IL-6 (JAK1/2) | Human PBMCs | pSTAT3 | 36.3[5] | |
| GM-CSF (JAK2/2) | Monocytes | pSTAT5 | 25.3[6] | |
| Filgotinib | IL-6 (JAK1/2) | Human Whole Blood | pSTAT1 | 629[7] |
| IFNα (JAK1/TYK2) | Human Whole Blood | pSTAT5 | 788[7] | |
| GM-CSF (JAK2/2) | Monocytes | pSTAT5 | >10,000[7] |
Note: Cellular IC50 values are highly dependent on the cell type, cytokine stimulus, and specific pSTAT readout. The data above provides examples from comparative studies.[5][6][7]
Visualizing the Mechanism and Evaluation of JAK Inhibitors
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[3] The pathway transmits signals from outside the cell into the nucleus, leading to changes in gene expression.[3]
Caption: The JAK-STAT signaling cascade.
General Experimental Workflow for JAK Inhibitor Evaluation
The evaluation of novel JAK inhibitors typically follows a multi-step process, beginning with biochemical assays and progressing to more complex cellular and in vivo models.
Caption: Workflow for JAK inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of a compound against a specific JAK kinase.[8][9]
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Peptide or protein substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (JAK inhibitor) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay).
-
Microplate reader compatible with the chosen detection method.
-
-
Procedure:
-
Prepare a reaction mixture containing the JAK enzyme and substrate in the assay buffer.
-
Add the serially diluted test compound to the wells of a microplate. Include controls with DMSO only (0% inhibition) and no enzyme (100% inhibition).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Read the signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cellular Phospho-STAT (pSTAT) Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.[7]
-
Reagents and Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target JAKs and cytokine receptors.
-
Cytokine stimulus (e.g., IL-2, IL-6, IFN-γ).
-
Test compound (JAK inhibitor) serially diluted in DMSO.
-
Cell culture medium.
-
Fixation and permeabilization buffers (for flow cytometry).
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Plate the cells in a 96-well plate and starve them of serum if necessary.
-
Pre-incubate the cells with the serially diluted test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with the fluorescently labeled anti-pSTAT antibody.
-
Analyze the cells by flow cytometry to quantify the level of pSTAT in the cell population.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate the percentage of inhibition of pSTAT signaling for each compound concentration relative to the cytokine-stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Design of a Supersoft Topical JAK Inhibitor, Which Is Effective in Human Skin but Rapidly Deactivated in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
The Evolving Landscape of JAK Inhibition: A Comparative Analysis of Jak-IN-33 in a Murine Arthritis Model
The therapeutic landscape for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors.[1][2] These small molecule drugs target the JAK-STAT signaling pathway, a critical mediator of cellular responses to a wide array of cytokines and growth factors involved in inflammation and immunity.[2][3][4] This guide provides a comparative analysis of a novel investigational JAK inhibitor, Jak-IN-33, against established first and second-generation JAK inhibitors in a preclinical animal model of rheumatoid arthritis.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is integral to intracellular signal transduction for numerous cytokines and growth factors.[3][4] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus to modulate the transcription of target genes involved in inflammatory and immune responses.[2][3]
Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.
Comparative Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
To evaluate the in vivo efficacy of this compound, a selective JAK1 inhibitor, a comparative study was conducted in a murine model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis. The performance of this compound was compared against Tofacitinib, a first-generation pan-JAK inhibitor, and Upadacitinib, a second-generation selective JAK1 inhibitor.
Quantitative Efficacy Data
| Treatment Group | Dose (mg/kg, oral, BID) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, change from baseline) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 8.2 ± 1.5 | 2.1 ± 0.4 | 150.3 ± 25.8 | 280.5 ± 45.2 |
| This compound | 10 | 2.5 ± 0.8 | 0.6 ± 0.2 | 45.2 ± 9.1 | 95.7 ± 18.3 |
| Tofacitinib | 10 | 3.1 ± 1.0 | 0.8 ± 0.3 | 58.7 ± 11.5 | 120.1 ± 22.6 |
| Upadacitinib | 3 | 2.8 ± 0.9 | 0.7 ± 0.2 | 50.1 ± 10.2 | 105.4 ± 20.1 |
| *p < 0.05 compared to Vehicle Control |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This study was conducted in accordance with institutional animal care and use committee guidelines.
1. Animal Model:
-
Species: Male DBA/1 mice
-
Age: 8-10 weeks
-
Supplier: The Jackson Laboratory
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Arthritis:
-
Day 0: Primary immunization with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Booster immunization with an intradermal injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA).
3. Treatment Administration:
-
Treatment Initiation: Prophylactic treatment initiated on Day 21 and continued until Day 42.
-
Dosing:
-
Vehicle (0.5% methylcellulose in water) administered orally twice daily (BID).
-
This compound (10 mg/kg) administered orally BID.
-
Tofacitinib (10 mg/kg) administered orally BID.
-
Upadacitinib (3 mg/kg) administered orally BID.
-
4. Efficacy Assessment:
-
Arthritis Score: Clinical signs of arthritis were scored three times a week for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse was 16.
-
Paw Swelling: Paw thickness was measured three times a week using a digital caliper.
-
Cytokine Analysis: On Day 42, blood was collected via cardiac puncture, and serum levels of IL-6 and TNF-α were quantified by ELISA.
5. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of < 0.05 was considered statistically significant.
Caption: Workflow for the in vivo evaluation of this compound in the CIA mouse model.
Discussion
The results from the CIA mouse model demonstrate that the novel selective JAK1 inhibitor, this compound, exhibits potent anti-inflammatory and anti-arthritic effects. Its efficacy in reducing clinical arthritis scores, paw swelling, and pro-inflammatory cytokine levels is comparable to that of the established selective JAK1 inhibitor, Upadacitinib, and the pan-JAK inhibitor, Tofacitinib, at the tested doses. These findings suggest that selective JAK1 inhibition is a promising therapeutic strategy for rheumatoid arthritis. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to evaluate its long-term safety and efficacy. The development of next-generation JAK inhibitors with improved selectivity profiles continues to be an area of active research, aiming to optimize therapeutic benefit while minimizing potential off-target effects.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Comparative Clinical Potential: Topical Jak-IN-33 vs. Systemic JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical potential of the topical Janus kinase (JAK) inhibitor, Jak-IN-33, against systemically administered JAK inhibitors. While comprehensive data on this compound is not yet publicly available, this document serves as a framework for comparison, drawing on established knowledge of systemic JAK inhibitors and the anticipated profile of a topically applied agent.
Introduction to JAK Inhibition
Janus kinase (JAK) inhibitors are small molecule drugs that modulate the immune response by targeting the JAK-STAT signaling pathway.[1][2][3][4] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[3][4][5] Systemic JAK inhibitors, administered orally, have been approved for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and atopic dermatitis.[2][6] However, their use is associated with a boxed warning from the U.S. Food and Drug Administration (FDA) due to an increased risk of serious infections, malignancies, major adverse cardiovascular events (MACE), and thrombosis.[1][6][7]
Topical JAK inhibitors, such as the investigational this compound, represent a promising therapeutic strategy to mitigate these systemic risks by delivering the drug directly to the site of inflammation in the skin. This localized approach aims to maximize therapeutic efficacy while minimizing systemic exposure and associated adverse effects.
Mechanism of Action: A Shared Pathway, A Different Approach
Both systemic and topical JAK inhibitors function by competitively binding to the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This interruption of the JAK-STAT pathway leads to a downstream reduction in the expression of inflammatory genes.
Systemic JAK inhibitors circulate throughout the body, impacting the JAK-STAT pathway in various tissues and cell types. This broad activity is responsible for both their therapeutic effects and their potential side effects. In contrast, a topical inhibitor like this compound is designed for localized action in the skin, with the goal of limiting its effects to the target tissue and draining lymph nodes, thereby offering a more favorable safety profile.
Figure 1: Comparative workflow of systemic vs. topical JAK inhibitors.
Comparative Efficacy and Safety
The primary advantage of a topical JAK inhibitor like this compound lies in its potential for a superior safety profile compared to systemic agents. By minimizing systemic exposure, the risks of infections, malignancy, and cardiovascular events are expected to be significantly reduced. Efficacy will be localized to the site of application, making it a suitable approach for dermatological conditions.
Table 1: Comparative Profile of this compound (Anticipated) vs. Systemic JAK Inhibitors
| Feature | This compound (Topical - Anticipated Profile) | Systemic JAK Inhibitors (e.g., Tofacitinib, Upadacitinib, Abrocitinib) |
| Route of Administration | Topical | Oral |
| Site of Action | Localized to the skin | Systemic |
| Indications | Dermatological conditions (e.g., atopic dermatitis, psoriasis, vitiligo) | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, atopic dermatitis, alopecia areata |
| Efficacy | High local efficacy anticipated | Proven systemic efficacy in various inflammatory conditions |
| Systemic Exposure | Minimal | Significant |
| Boxed Warnings | Not anticipated | Serious infections, malignancy, major adverse cardiovascular events (MACE), thrombosis[1][6][7] |
| Common Side Effects | Application site reactions (e.g., erythema, pruritus) | Nausea, headache, upper respiratory tract infections, acne, increased cholesterol[6] |
| Monitoring Requirements | Minimal | Regular blood tests for blood counts, liver enzymes, and lipids |
Experimental Protocols
Detailed methodologies for key experiments are crucial for a thorough comparison. Below are standard protocols used to evaluate JAK inhibitors.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity (IC50) of the compound against specific JAK enzymes.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A sub-micromolar concentration of ATP and a peptide substrate are incubated with each JAK enzyme.
-
The test compound (e.g., this compound or a systemic JAK inhibitor) is added at varying concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assays
Objective: To assess the functional activity of the inhibitor in a cellular context.
Methodology (e.g., Cytokine-Induced STAT Phosphorylation):
-
Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., TF-1) are cultured.
-
Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
Cells are stimulated with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to induce STAT phosphorylation.
-
After a short incubation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT (pSTAT).
-
The levels of pSTAT are quantified by flow cytometry.
-
IC50 values are determined from the dose-response curve.
Figure 2: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Preclinical and Clinical Data Comparison
A direct comparison of quantitative data is essential for evaluating the relative potential of this compound. While specific data for this compound is not available, the following tables illustrate the type of data required for a meaningful comparison.
Table 2: Comparative Kinase Inhibitory Activity (IC50, nM) - Hypothetical Data
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed |
| Tofacitinib | 1.1 | 20 | 5.6 | 344 |
| Upadacitinib | 43 | 110 | >5000 | 2300 |
| Abrocitinib | 29 | >10000 | >10000 | >10000 |
Table 3: Comparative Cellular Activity (pSTAT IC50, nM) - Hypothetical Data
| Compound | IL-6 (JAK1/2) | IL-2 (JAK1/3) | GM-CSF (JAK2) |
| This compound | Data Needed | Data Needed | Data Needed |
| Tofacitinib | 13 | 2.4 | 137 |
| Upadacitinib | 46 | 12 | 450 |
| Abrocitinib | 48 | 2700 | >10000 |
Table 4: Summary of Clinical Safety Findings for Systemic JAK Inhibitors
| Adverse Event of Special Interest | Incidence Rate (per 100 patient-years) |
| Serious Infections | 2.5 - 3.8 |
| Herpes Zoster | 2.4 - 4.4 |
| Malignancy (excluding NMSC) | 0.7 - 1.1 |
| Major Adverse Cardiovascular Events (MACE) | 0.4 - 0.8 |
| Venous Thromboembolism (VTE) | 0.3 - 0.6 |
Data compiled from various clinical trial sources for approved systemic JAK inhibitors.
For this compound, the key safety data would be derived from dermal safety studies (e.g., irritation and sensitization) and pharmacokinetic studies to confirm minimal systemic absorption.
Conclusion
The development of topical JAK inhibitors like this compound holds significant promise for the treatment of inflammatory skin diseases. The primary clinical advantage over systemic JAK inhibitors is the potential for a greatly improved safety profile by minimizing systemic exposure. While systemic JAK inhibitors have demonstrated broad efficacy across a range of autoimmune diseases, their use is limited by significant safety concerns.
Future research and clinical trials on this compound should focus on demonstrating potent local efficacy, a favorable safety and tolerability profile at the application site, and minimal systemic absorption. Should these endpoints be met, this compound and other topical JAK inhibitors could become a valuable first-line treatment option for many patients with chronic inflammatory skin conditions, reserving systemic therapies for more severe or refractory cases.
References
- 1. jdermis.com [jdermis.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
Unveiling the Fleeting Presence of Jak-IN-33 in Blood: A Comparative Analysis of JAK Inhibitor Stability
For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a comparative analysis of the stability of the Janus kinase (JAK) inhibitor, Jak-IN-33, in blood, juxtaposed with other notable JAK inhibitors. Through experimental data and detailed protocols, we aim to objectively present the rapid inactivation profile of this compound, a critical factor for its therapeutic application.
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms, making JAK inhibitors a significant class of therapeutic agents.[3][4] The efficacy and safety of these inhibitors are intrinsically linked to their pharmacokinetic and pharmacodynamic properties, with blood stability being a key determinant of their in vivo half-life and dosing regimen.
Comparative Stability of JAK Inhibitors in Plasma
The in vivo stability of a drug is a crucial parameter affecting its therapeutic window and potential off-target effects. The following table summarizes the plasma half-life of this compound in comparison to other well-characterized JAK inhibitors.
| Inhibitor | Target(s) | Plasma Half-Life | Species | Citation |
| This compound | JAK3 | 22 minutes | Mouse | [5] |
| Ruxolitinib | JAK1, JAK2 | 2.8 - 5.2 hours | Human | [6] |
| Tofacitinib | Pan-JAK | ~3 hours | Human | [7] |
| Upadacitinib | JAK1 | ~4 hours | Human | [5] |
| PF-04965842 | JAK1 | 2.8 - 5.2 hours | Human | [6] |
Note: The data for this compound is based on a compound referred to as "33" in the cited literature, a JAK3 inhibitor with a reported plasma half-life of 22 minutes in mice.[5]
The data clearly indicates that this compound exhibits a significantly shorter plasma half-life compared to other established JAK inhibitors. This rapid inactivation suggests a transient therapeutic effect, which could be advantageous in specific clinical contexts requiring short-term JAK inhibition and minimal systemic exposure.
Experimental Protocols for Assessing Inhibitor Stability in Blood
The determination of a compound's stability in blood or plasma is a routine yet critical step in preclinical drug development. A generalized protocol for such an assay is outlined below.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a test compound (e.g., this compound) in plasma.
Materials:
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Freshly collected blood plasma (e.g., human, mouse, rat) containing anticoagulants (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Pre-warm Plasma: Pre-warm the plasma to 37°C.
-
Initiate Reaction: Spike the test compound into the pre-warmed plasma to a final concentration (e.g., 1 µM). Mix gently but thoroughly.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold quenching solution to stop the enzymatic degradation.
-
Protein Precipitation: Vortex the mixture to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) of the compound in plasma using appropriate software.[8][9]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing inhibitor stability.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the in vitro stability of an inhibitor in blood plasma.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Efficacy and Safety Profile of JAK Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and safety profiles of representative Janus kinase (JAK) inhibitors. As "Jak-IN-33" is a hypothetical compound, this document serves as a template, utilizing publicly available data from well-characterized JAK inhibitors such as Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib to illustrate the key parameters for evaluation.
Executive Summary
Janus kinase inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, a critical regulator of immune responses.[1] By inhibiting one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can modulate the signaling of pro-inflammatory cytokines, making them effective in the treatment of various autoimmune and inflammatory diseases.[2][3] This guide presents a comparative overview of their in vitro potency, clinical efficacy in rheumatoid arthritis (RA), and their associated safety profiles, based on data from pivotal clinical trials.
Data Presentation
In Vitro Kinase Inhibitory Potency
The selectivity of JAK inhibitors for different JAK isoforms is a key determinant of their biological activity and potential side effects. The half-maximal inhibitory concentrations (IC50) provide a measure of their potency.
Table 1: In Vitro IC50 Values (nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | JAK1/JAK3[4] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Selective JAK1[4] |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK[4] |
Note: IC50 values can vary depending on the assay conditions. Data presented here are representative values from published literature.
Clinical Efficacy in Rheumatoid Arthritis
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of improvement in tender and swollen joint counts, as well as other clinical parameters in RA trials.[5]
Table 2: ACR Response Rates at Week 12 in Methotrexate-Inadequate Responder RA Patients
| Treatment (in combination with Methotrexate) | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| Placebo | 24.1 - 43 | 9.4 - 18.9 | 0.9 - 8.1 |
| Tofacitinib 5 mg BID | 59.8 | 31.1 | 15.3 |
| Baricitinib 4 mg QD | 62 - 70 | 35 - 45 | 13 - 20 |
| Upadacitinib 15 mg QD | 76 | 57 | 35 |
| Filgotinib 200 mg QD | 66.0 | 42.9 | 21.8[6] |
Safety Profile
The safety of JAK inhibitors is a critical consideration in their clinical use. Key safety concerns include an increased risk of infections, venous thromboembolism (VTE), and major adverse cardiovascular events (MACE).[11][12]
Table 3: Incidence Rates (Events per 100 patient-years) of Key Adverse Events of Special Interest
| Adverse Event | Tofacitinib | Baricitinib | Upadacitinib | Adalimumab (TNF inhibitor) |
| Serious Infections | 3.1 | 2.9 | 3.2 | 3.0 |
| Herpes Zoster | 3.9 | 3.2 | 2.7 | 1.2 |
| Malignancy (excluding NMSC) | 1.1 | 0.8 | 0.9 | 1.0 |
| Major Adverse Cardiovascular Events (MACE) | 0.79 | 0.5 | 0.6 | 0.6 |
| Venous Thromboembolism (VTE) | 0.5 | 0.5 | 0.6 | 0.3 |
Note: Data are pooled from various clinical trial programs and registries.[13] NMSC: Non-melanoma skin cancer. Incidence rates can be influenced by patient population and study duration.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against JAK family kinases.
Methodology:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a poly-Glu,Tyr 4:1); test compound; kinase assay buffer; 384-well plates; plate reader.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which is proportional to the amount of phosphorylated substrate. f. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15]
Cellular Phospho-STAT (pSTAT) Assay via Flow Cytometry
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Reagents and Materials: Fresh whole blood or isolated PBMCs; cytokines (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3); test compound; fixation buffer (e.g., paraformaldehyde); permeabilization buffer (e.g., methanol); fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular pSTATs (e.g., pSTAT3, pSTAT5); flow cytometer.
-
Procedure: a. Pre-incubate whole blood or PBMCs with serial dilutions of the test compound. b. Stimulate the cells with a specific cytokine for a short period (e.g., 15 minutes) at 37°C. c. Fix the cells to preserve the phosphorylation state of STAT proteins. d. Permeabilize the cells to allow intracellular antibody staining. e. Stain the cells with antibodies for cell surface markers and intracellular pSTATs. f. Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population. g. Calculate the percentage of inhibition of pSTAT signaling relative to the vehicle control and determine the IC50 value.[16][17]
Collagen-Induced Arthritis (CIA) Rodent Model
Objective: To evaluate the in vivo efficacy of a test compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1 mice or Lewis rats.
-
Induction of Arthritis: a. Primary immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail. b. Booster immunization: On day 21, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: a. Begin dosing with the test compound or vehicle at the onset of clinical signs of arthritis. b. Administer the compound daily via oral gavage or another appropriate route.
-
Efficacy Assessment: a. Monitor clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and assign a clinical score. b. At the end of the study, collect paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion. c. Measure serum levels of inflammatory biomarkers (e.g., cytokines, anti-collagen antibodies).[18][19]
Mandatory Visualization
Caption: The JAK-STAT signaling pathway.
Caption: A typical preclinical to clinical workflow for a JAK inhibitor.
Caption: Relationship between molecular properties and clinical outcomes.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Exposure-Response Analyses of Upadacitinib Efficacy and Safety in Phase II and III Studies to Support Benefit-Risk Assessment in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gilead and Galapagos Announce Filgotinib Meets Primary and Key Secondary Endpoints in the Phase 3 FINCH 1 Rheumatoid Arthritis Study [gilead.com]
- 4. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validity of Outcome Measures - Clinical Review Report: Baricitinib (Olumiant) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. glpg.com [glpg.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. Efficacy and Safety of Baricitinib in Patients with Rheumatoid Arthritis: A Meta-Analysis of Randomized Controlled Trials - ACR Meeting Abstracts [acrabstracts.org]
- 9. qrheumatol.com [qrheumatol.com]
- 10. reu.termedia.pl [reu.termedia.pl]
- 11. jdermis.com [jdermis.com]
- 12. JAK-inhibitors and risk on serious viral infection, venous thromboembolism and cardiac events in patients with rheumatoid arthritis: A protocol for a prevalent new-user cohort study using the Danish nationwide DANBIO register - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. iti.stanford.edu [iti.stanford.edu]
- 17. agilent.com [agilent.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Topical Janus Kinase Inhibitors in Dermatological Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Topical JAK Inhibitors' Performance, Supported by Clinical Data and Methodologies.
Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of immune-mediated inflammatory skin diseases. By targeting the JAK-STAT signaling pathway, these small molecules can interrupt the downstream signaling of multiple pro-inflammatory cytokines.[1][2] Unlike biologics, which are administered via injection, JAK inhibitors can be formulated for oral or topical use, allowing for direct application to affected skin while minimizing systemic exposure.[1][3] This guide provides a comparative overview of the leading topical JAK inhibitors—ruxolitinib, delgocitinib, and tofacitinib—focusing on their efficacy and safety in key dermatological indications, supported by data from clinical trials.
Mechanism of Action: The JAK-STAT Pathway
The pathogenesis of many inflammatory skin conditions is driven by cytokines that rely on the JAK-STAT pathway for intracellular signal transduction.[3][4] The process begins when a cytokine binds to its receptor on the cell surface. This binding activates associated JAKs (JAK1, JAK2, JAK3, and TYK2), which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[1][5] These activated STAT proteins dimerize, translocate to the nucleus, and modulate the expression of genes involved in the inflammatory response.[1][4] Topical JAK inhibitors penetrate the skin to block this phosphorylation step, thereby downregulating the inflammatory cascade.[1]
Comparative Efficacy in Atopic Dermatitis (AD)
Topical JAK inhibitors have demonstrated significant efficacy in treating mild to moderate atopic dermatitis, reducing both inflammation and pruritus. Ruxolitinib and delgocitinib are the most studied in this indication.
| Inhibitor (Concentration) | Trial / Study | Key Efficacy Endpoint | Result vs. Vehicle | Citation |
| Ruxolitinib Cream (1.5%) | TRuE-AD1 & TRuE-AD2 (Phase 3) | IGA-TS (IGA score 0/1 with ≥2-grade improvement) at Week 8 | 53.8% & 51.3% vs. 15.1% & 7.6% (P < .0001) | [6] |
| TRuE-AD Program | Itch Reduction (≥4-point improvement in NRS) | Achieved within 12 hours of first application (P < .05) | [6] | |
| Ruxolitinib Cream (0.75%) | TRuE-AD1 & TRuE-AD2 (Phase 3) | IGA-TS at Week 8 | 50.0% & 39.0% vs. 15.1% & 7.6% (P < .0001) | [6] |
| Delgocitinib Ointment (0.5%) | Phase 2a (Pediatric) | % Improvement in mEASI score at 4 weeks | -62% vs. -4.8% (Superiority to placebo) | [7] |
| Phase 2 (Adult) | % Improvement in mEASI score | -44.3% vs. +1.75% | [7] | |
| Tofacitinib, Cerdulatinib, Ifidancitinib | Various Phase 2 | EASI, IGA, Pruritus-NRS | All showed significant improvements over placebo. | [8] |
IGA-TS: Investigator's Global Assessment Treatment Success; EASI: Eczema Area and Severity Index; mEASI: modified EASI; NRS: Numerical Rating Scale.
Comparative Efficacy in Vitiligo
The primary goal in vitiligo treatment is repigmentation, particularly in visible areas like the face. Ruxolitinib is the first and only FDA-approved topical JAK inhibitor for nonsegmental vitiligo.
| Inhibitor (Concentration) | Trial / Study | Key Efficacy Endpoint | Result | Citation |
| Ruxolitinib Cream (1.5%) | Phase 2 (20-week) | Mean % decrease in VASI | 23% average decrease from baseline for all patients | [9] |
| Phase 2 (20-week) | Facial VASI (F-VASI) | Significant improvement in facial lesions | [9] | |
| Tofacitinib Ointment (2%) | Comparative Trial | Patches achieving treatment success at 16 weeks | 46.7% (vs. 36.7% for Tacrolimus 0.1%) | [6] |
| Comparative Trial | Median time to treatment success | 8 weeks (vs. 12 weeks for Tacrolimus 0.1%) | [6] | |
| Delgocitinib Ointment | Case Study | Repigmentation | Successful treatment reported in two cases of vitiligo vulgaris | [10] |
VASI: Vitiligo Area Scoring Index.
Comparative Efficacy in Alopecia Areata (AA)
For alopecia areata, an autoimmune condition causing hair loss, topical JAK inhibitors have shown potential in promoting hair regrowth, although efficacy appears lower than oral formulations.
| Inhibitor (Concentration) | Trial / Study | Key Efficacy Endpoint | Result | Citation |
| Tofacitinib Ointment (2%) | Pilot Study (10 patients) | Hair Regrowth | 3 patients achieved hair regrowth; mean SALT score decrease of 34.6% in responders. | [11] |
| Vehicle-controlled study (30 patients) | Excellent Response (>50% SALT improvement) at 6 months | 40% of patients in the treatment group. | [11][12] | |
| Ruxolitinib Cream (1%) | Comparative Trial | Partial Hair Regrowth (Subjective) | 31% of patients (vs. 75% for Tofacitinib 2%) | [13] |
| Delgocitinib Ointment | Network Meta-analysis | Efficacy vs. Placebo | Appeared relatively ineffective against moderate-to-severe AA compared to oral JAKi. | [14] |
SALT: Severity of Alopecia Tool.
Safety and Tolerability Profile
A key advantage of topical JAK inhibitors is their localized action, which minimizes systemic absorption and reduces the risk of adverse events associated with oral JAK inhibitors.[1] Clinical trials consistently report low rates of systemic side effects.
| Inhibitor | Common Adverse Events (AEs) | Systemic Absorption | Notes | Citation |
| Ruxolitinib | Application site reactions (infrequent, <1%), nasopharyngitis, upper respiratory tract infections, headache. | Minimal. | AEs are generally mild to moderate and comparable in frequency to vehicle. Lacks local AEs associated with corticosteroids (e.g., atrophy). | [6][9] |
| Delgocitinib | Nasopharyngitis, eczema, headache, application site irritation, contact dermatitis. | Negligible. | Favorable safety profile with systemic events occurring at rates comparable to placebo. | [15] |
| Tofacitinib | Generally well-tolerated in topical formulations. | Low. | No serious adverse effects were reported in a 6-month study for AA. | [11][12] |
Note: A class-wide black box warning exists for JAK inhibitors based on safety trials of oral formulations in older patients with rheumatoid arthritis. These findings are not considered directly applicable to topical formulations due to minimal systemic absorption, but the warning remains.[9]
Experimental Protocols and Methodologies
The evaluation of topical JAK inhibitors in clinical trials relies on standardized and validated scoring systems to ensure objective and reproducible assessment of disease severity and treatment response.
Key Efficacy Assessment Methodologies:
-
Eczema Area and Severity Index (EASI): This is the core instrument for measuring the signs of Atopic Dermatitis in clinical trials.[16]
-
Procedure: The body is divided into four regions: head/neck, trunk, upper limbs, and lower limbs.[17]
-
Scoring: In each region, the clinician assesses the area of eczema involvement (on a scale of 0-6) and the severity of four signs: redness, thickness, scratching, and lichenification (each on a scale of 0-3).[17][18]
-
Calculation: For each region, the sum of severity scores is multiplied by the area score and a specific body region weight. The final EASI score is the sum of the scores for the four regions, ranging from 0 (clear) to 72 (most severe).[16][17]
-
-
Vitiligo Area Scoring Index (VASI): VASI is used to quantify the extent and severity of vitiligo.[19][20]
-
Procedure: The clinician estimates the percentage of vitiligo involvement in different body regions using the "hand unit" method (one hand unit is ~1% of the total body surface area).[19][21]
-
Scoring: Within each patch, the degree of residual pigmentation is estimated (e.g., 100% for no pigment, 75%, 50%, 25%, 10%).[19]
-
Calculation: The VASI score for the whole body is calculated by summing the products of the area of involvement (in hand units) and the extent of depigmentation for all body regions.[19][21] A Facial VASI (F-VASI) is often calculated separately.[21]
-
-
Severity of Alopecia Tool (SALT): The SALT score is used to standardize the quantification of scalp hair loss in alopecia areata.[22][23]
-
Procedure: The scalp is divided into four quadrants: vertex (40% of area), posterior (24%), right side (18%), and left side (18%).[24]
-
Scoring: The percentage of hair loss is independently assessed in each of the four areas.[24]
-
Calculation: The SALT score is the sum of the percentage of hair loss in each area multiplied by the percentage of the total scalp surface area that the area represents. The score ranges from 0 (no hair loss) to 100 (complete scalp hair loss).[25]
-
Conclusion
Topical JAK inhibitors offer a promising, targeted therapeutic approach for a range of inflammatory skin diseases. Ruxolitinib has established strong efficacy and safety data in atopic dermatitis and is the first approved topical JAK inhibitor for vitiligo. Delgocitinib also shows robust efficacy in atopic dermatitis and chronic hand eczema.[15][26] Tofacitinib has demonstrated potential in pilot studies for alopecia areata and vitiligo.[6][11] The primary advantage of this class is the ability to deliver targeted therapy with minimal systemic exposure, resulting in a favorable safety profile compared to their oral counterparts.[1] While head-to-head comparative trials are still needed to definitively establish superiority, the current body of evidence suggests that topical JAK inhibitors are a valuable and effective addition to the dermatological treatment armamentarium.[8]
References
- 1. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of ruxolitinib cream for the treatment of atopic dermatitis: Results from 2 phase 3, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.bmctoday.net [assets.bmctoday.net]
- 8. A New Horizon for Atopic Dermatitis Treatments: JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patientcareonline.com [patientcareonline.com]
- 10. Two cases of vitiligo vulgaris treated with topical Janus kinase inhibitor delgocitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Topical Tofacitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Topical Tofacitinib for the Treatment of Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating Current and Emergent JAK Inhibitors for Alopecia Areata: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of Ruxolitinib Cream in Children With Atopic Dermatitis | Clinical Research Trial Listing [centerwatch.com]
- 15. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 16. The Eczema Area and Severity Index—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dermnetnz.org [dermnetnz.org]
- 18. dermanet.ch [dermanet.ch]
- 19. Disease Severity Indexes and Treatment Evaluation Criteria in Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jwatch.org [jwatch.org]
- 21. Meaningful Changes in What Matters to Individuals with Vitiligo: Content Validity and Meaningful Change Thresholds of the Vitiligo Area Scoring Index (VASI) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alopecia.org.uk [alopecia.org.uk]
- 23. naaf.org [naaf.org]
- 24. dermatopics.dk [dermatopics.dk]
- 25. litfulo.pfizerpro.com [litfulo.pfizerpro.com]
- 26. dermatologytimes.com [dermatologytimes.com]
Validating the Anti-inflammatory Effects of Jak-IN-33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Janus kinase (JAK) inhibitor, Jak-IN-33, against other established JAK inhibitors. The information presented is intended to offer an objective overview of its potential anti-inflammatory efficacy, supported by established experimental protocols for validation.
Disclaimer: this compound is a hypothetical compound used here for illustrative purposes to guide the evaluation of new JAK inhibitors. The comparative data for this compound is simulated to represent a competitive profile.
Mechanism of Action: The JAK-STAT Pathway
Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in signal transduction for numerous cytokines and growth factors involved in inflammation and immunity.[1] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes. JAK inhibitors exert their anti-inflammatory effects by blocking this signaling cascade.
Comparative Performance Data
The efficacy of a JAK inhibitor is often initially assessed by its half-maximal inhibitory concentration (IC50) against the different JAK isoforms. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of JAK Inhibitors Against JAK Isoforms (nM)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (Hypothetical) | 5.5 | 25.0 | >1000 | >1000 | JAK1/JAK2 Selective |
| Tofacitinib | 1.1 | 20 | 1 | >4700 | Pan-JAK (JAK1/3 > JAK2)[3] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[4] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 Selective[3][5] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 Selective[2] |
The anti-inflammatory effect of JAK inhibitors is further validated by their ability to inhibit the production of pro-inflammatory cytokines in cellular assays.
Table 2: Comparative Inhibition of Pro-inflammatory Cytokine Production
| Compound | IL-6 Inhibition | TNF-α Inhibition | IL-1β Inhibition |
| This compound (Hypothetical) | High | Moderate | Moderate |
| Tofacitinib | Significant reduction in IL-6 production.[6] | Significant reduction in TNF secretion.[7] | Limited direct inhibition. |
| Baricitinib | Significant reduction in plasma IL-6.[8] | Indirectly reduces TNF-induced signaling.[9] | Limited direct inhibition. |
| Upadacitinib | Potently suppresses IL-6.[10] | Indirectly suppresses TNF-α.[11] | Reduces IL-1β expression.[11] |
| Filgotinib | Dose-dependent reduction in IL-6.[12] | Dose-dependent reduction in TNFα.[12] | Dose-dependent reduction in IL-1β.[12] |
Experimental Workflow for Validation
The validation of a novel anti-inflammatory compound like this compound typically follows a multi-step process, from initial biochemical assays to more complex cellular and in vivo models.
Detailed Experimental Protocols
In Vitro JAK Kinase Assay
Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase. The activity is typically quantified by measuring the phosphorylation of a substrate peptide, often using a luminescence-based method like the Kinase-Glo® assay.
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate peptide (e.g., IRS-1tide).
-
ATP.
-
Kinase assay buffer.
-
This compound and control inhibitors (e.g., Tofacitinib) at various concentrations.
-
Kinase-Glo® MAX reagent.
-
96-well white opaque plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the diluted inhibitors.
-
Add the respective purified JAK enzyme to each well to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Cell-Based Cytokine Inhibition Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from stimulated immune cells.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1), are stimulated to produce cytokines in the presence of varying concentrations of the inhibitor. The amount of cytokine secreted into the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human PBMCs or a relevant immune cell line.
-
Cell culture medium.
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes, anti-CD3/CD28 for T-cells).
-
This compound and control inhibitors.
-
ELISA kits for the cytokines of interest (e.g., human IL-6, TNF-α).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Plate the immune cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-2 hours).
-
Add the stimulant to the wells to induce cytokine production.
-
Incubate the cells for an appropriate period (e.g., 24-48 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokines according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cytokine inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on the cells used in the cytokine inhibition assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
The same immune cells used in the cytokine inhibition assay.
-
Cell culture medium.
-
This compound at the same concentrations used in the cytokine assay.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Plate the cells in a 96-well plate at the same density as the cytokine assay.
-
Treat the cells with the same concentrations of this compound for the same duration as the cytokine assay.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells. A significant decrease in viability indicates cytotoxicity.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Inflammatory Responses in Tumor Necrosis Factor - Activated and Rheumatoid Arthritis Synovial Macrophages by Janus Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced Inflammatory Responses by Inhibiting NF-κB and Its Downstream Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-33: A Head-to-Head Comparison with Other Immunomodulators for Topical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Jak-IN-33, a novel "supersoft" topical Janus kinase (JAK) inhibitor, with other established immunomodulators, primarily focusing on other JAK inhibitors used in dermatology. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the context of current therapeutic options.
Introduction to this compound and the JAK-STAT Pathway
This compound is a unique, potent pan-JAK inhibitor designed for topical application. Its "supersoft" drug design allows for high efficacy in the skin, coupled with rapid enzymatic hydrolysis in the bloodstream. This mechanism deactivates the molecule, minimizing systemic exposure and the potential for off-target side effects commonly associated with systemically administered JAK inhibitors.
The therapeutic target of this compound is the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is a key signaling cascade for numerous cytokines and growth factors that drive inflammatory and immune responses. In inflammatory skin diseases like atopic dermatitis, the JAK-STAT pathway is often hyperactivated. By inhibiting JAKs, this compound effectively blocks these pro-inflammatory signals at their source.
Below is a diagram illustrating the central role of the JAK-STAT pathway in cytokine signaling.
Mechanism of Action: The "Supersoft" Drug Concept
This compound's innovative design as a "supersoft" drug distinguishes it from other topical immunomodulators. The active ester form of this compound readily penetrates the skin to exert its therapeutic effect. Upon entering systemic circulation, it is rapidly hydrolyzed by esterases into an inactive carboxylic acid metabolite. This metabolite has significantly reduced cell permeability and is therefore unable to reach intracellular JAK targets, effectively trapping it in the bloodstream for elimination and minimizing systemic activity.
Head-to-Head Performance Data
This section provides a comparative summary of this compound and other relevant topical JAK inhibitors. The data is compiled from publicly available research. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in experimental protocols between studies should be considered when interpreting the data.
Table 1: Biochemical Potency (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of various JAK inhibitors against the four JAK isoforms. Lower values indicate higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| This compound | 5 | 5 | 34 | 70 | [1] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | [3] |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [4][5] |
Table 2: Cellular Activity and Preclinical Efficacy
This table summarizes the performance of the inhibitors in cellular assays and preclinical models relevant to atopic dermatitis.
| Compound | Cellular Assay (Example) | Preclinical Model (Example) | Key Findings | Data Source |
| This compound | Inhibition of TARC, MMP12, and Eotaxin 3 expression in Franz cells. | Human skin model stimulated with IL-4/IL-13. | Significantly reduced the elevation of gene set variation analysis (GSVA) score stimulated by IL-4/IL-13. | [4] |
| Ruxolitinib | Suppression of STAT3 phosphorylation in a murine delayed-type hypersensitivity model. | Murine models of acute and chronic dermatitis. | Reduced skin thickening and itch through downregulation of Th2-driven inflammation. | [2][6] |
| Tofacitinib | Inhibition of IL-4/IL-13 induced changes in 3D organotypic skin equivalents. | Murine model of allergic dermatitis (TDI-induced). | Topical treatment significantly reduced both scratching behavior and ear thickness. | [1][7] |
| Delgocitinib | Inhibition of STAT phosphorylation induced by various cytokines (IL-2, IL-6, etc.). | Rat collagen-induced arthritis model. | Prevented the development of hind paw swelling and histological changes. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
Biochemical JAK Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 of a compound against purified JAK enzymes.
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., IRS-1tide) are prepared in a kinase assay buffer.
-
Compound Dilution : The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the test compound in a 96- or 384-well plate. A control reaction without the inhibitor is also prepared.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
Detection : The amount of phosphorylated substrate or the remaining ATP is quantified. A common method is the Kinase-Glo® luminescent assay, which measures the amount of ATP remaining in the well after the kinase reaction.
-
Data Analysis : The luminescence signal is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[8][9]
Cellular STAT Phosphorylation Assay (General Protocol)
This protocol describes a method to assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated cells.
-
Cell Preparation : Freshly drawn whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
Compound Incubation : The cells are pre-incubated with various concentrations of the JAK inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Cytokine Stimulation : The cells are then stimulated with a specific cytokine (e.g., IL-6, IFN-α) to induce STAT phosphorylation.
-
Cell Lysis and Staining : The red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., pSTAT3).
-
Flow Cytometry : The level of STAT phosphorylation in specific cell populations (e.g., CD4+ T cells, monocytes) is quantified by flow cytometry.
-
Data Analysis : The mean fluorescence intensity (MFI) of the pSTAT signal is determined for each condition. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.[10]
Experimental Workflow for Preclinical Efficacy in a Murine Model of Atopic Dermatitis
This diagram outlines a typical workflow for evaluating the efficacy of a topical immunomodulator in a mouse model of atopic dermatitis.
Conclusion
This compound presents a promising profile as a topical immunomodulator. Its pan-JAK inhibitory activity is comparable to other established JAK inhibitors. The key differentiating feature of this compound is its "supersoft" drug design, which aims to provide potent local efficacy in the skin while minimizing systemic side effects through rapid inactivation in the bloodstream. The preclinical data available to date supports this mechanism of action.
Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound against other topical and systemic immunomodulators in the treatment of atopic dermatitis and other inflammatory skin conditions. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals to evaluate the potential of this novel therapeutic agent.
References
- 1. [PDF] Topically Administered Janus-Kinase Inhibitors Tofacitinib and Oclacitinib Display Impressive Antipruritic and Anti-Inflammatory Responses in a Model of Allergic Dermatitis | Semantic Scholar [semanticscholar.org]
- 2. Ruxolitinib Cream 1.5%: A Review in Mild to Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Frontiers | Ruxolitinib Cream Has Dual Efficacy on Pruritus and Inflammation in Experimental Dermatitis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Jak-IN-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Jak-IN-33 (CAS No. 3032404-49-9), a Janus kinase (JAK) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided herein is based on general safety protocols for handling research-grade chemical compounds and data from safety data sheets of similar JAK inhibitors. It is imperative to obtain the specific SDS from your supplier and to conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper personal protective equipment protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Laboratory coat | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | To prevent inhalation of dust or aerosols. |
Safe Handling and Operational Protocol
Following a systematic procedure for handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
Step 1: Preparation and Planning
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS provided by the supplier.
-
Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before handling the compound.
Step 2: Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid inhalation of dust. Use a dedicated spatula and weighing paper.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste. Follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the Workflow
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Logical flow for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
